3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDBFHCNYDRNIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238167 | |
| Record name | 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601238167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900019-39-8 | |
| Record name | 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900019-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601238167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic Acid
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine framework is a paramount heterocyclic motif in the landscape of drug discovery and development.[1][2][3] This fused bicyclic system, comprising a pyridine ring fused to an imidazole ring, is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][4] Molecules incorporating this core structure have demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][5] The therapeutic relevance of this scaffold is underscored by the existence of several marketed drugs, including zolpidem, alpidem, and saripidem, which are primarily used for their anxiolytic and hypnotic properties.
The biological activity of imidazo[1,2-a]pyridine derivatives can be finely tuned by the nature and position of various substituents on the bicyclic ring system. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The introduction of a chlorine atom at the 3-position of the imidazo[1,2-a]pyridine ring, coupled with a carboxylic acid moiety at the 6-position, is anticipated to yield a molecule with unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of a rational synthetic approach to 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid, along with a detailed account of its structural and spectroscopic characterization.
Strategic Synthesis of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic Acid
The synthesis of the target molecule is strategically designed as a multi-step process, commencing with the construction of the core imidazo[1,2-a]pyridine ring system, followed by regioselective chlorination. An alternative and often preferred approach in process chemistry is to introduce the chloro-substituent at an earlier stage, for instance, by using a chlorinated building block for the cyclization step. Here, we will focus on a post-cyclization chlorination strategy, which allows for a more convergent synthesis.
The overall synthetic pathway can be visualized as follows:
Caption: Proposed synthetic pathway for 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid.
Part 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-6-carboxylate
The initial step involves the construction of the imidazo[1,2-a]pyridine core through the well-established condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[6] In this case, 2-amino-5-pyridinecarboxylic acid is reacted with ethyl 2-chloro-3-oxopropanoate.[7] To avoid potential side reactions with the carboxylic acid moiety, it is prudent to first esterify the starting pyridine derivative.
Experimental Protocol:
-
Esterification of 2-Amino-5-pyridinecarboxylic Acid:
-
To a suspension of 2-amino-5-pyridinecarboxylic acid (1.0 eq) in ethanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-amino-5-pyridinecarboxylate.
-
-
Cyclocondensation Reaction:
-
Dissolve ethyl 2-amino-5-pyridinecarboxylate (1.0 eq) and ethyl 2-chloro-3-oxopropanoate (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).[6][7]
-
Add a non-nucleophilic base, such as sodium bicarbonate (2.0 eq), to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield crude Ethyl imidazo[1,2-a]pyridine-6-carboxylate.
-
Purify the crude product by recrystallization or column chromatography.
-
Part 2: Chlorination of Ethyl imidazo[1,2-a]pyridine-6-carboxylate
The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution.[8] Direct chlorination can be achieved using various chlorinating agents. N-Chlorosuccinimide (NCS) is a mild and effective reagent for this transformation.[9]
Experimental Protocol:
-
Chlorination with N-Chlorosuccinimide (NCS):
-
Dissolve Ethyl imidazo[1,2-a]pyridine-6-carboxylate (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.
-
Add N-Chlorosuccinimide (1.1 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted NCS.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate.
-
Part 3: Hydrolysis of Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation, typically carried out under basic conditions.
Experimental Protocol:
-
Ester Hydrolysis:
-
Dissolve Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) (2-3 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 3-4 with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid.
-
Comprehensive Characterization of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. Based on data from similar structures, the proton at the C-5 position is expected to be the most deshielded, appearing as a singlet or a narrow triplet.[10] The protons at C-7 and C-8 will likely appear as doublets. The proton of the carboxylic acid group will be a broad singlet at a significantly downfield chemical shift (typically >10 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (typically >160 ppm). The carbons of the heterocyclic rings will appear in the aromatic region of the spectrum.
| Predicted Chemical Shifts | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic Protons | 7.0 - 9.0 | 110 - 150 |
| Carboxylic Acid Proton | > 10.0 (broad) | - |
| Carbonyl Carbon | - | > 160 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition of the synthesized compound.
-
Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide structural information. Cleavage of the carboxylic acid group (loss of COOH or CO₂) is a likely fragmentation pathway.[11][12] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature in the mass spectrum of the molecular ion and any chlorine-containing fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Key Vibrational Frequencies:
-
A broad O-H stretching band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer.
-
A strong C=O stretching absorption for the carboxylic acid will be observed around 1700-1725 cm⁻¹.
-
C-Cl stretching vibrations are typically found in the fingerprint region (below 800 cm⁻¹).
-
C=N and C=C stretching vibrations of the aromatic rings will appear in the 1400-1650 cm⁻¹ region.[13][14]
-
The overall workflow for the characterization of the final product is depicted below:
Caption: A typical workflow for the characterization of the synthesized compound.
Conclusion and Future Perspectives
This technical guide has outlined a robust and rational synthetic pathway for the preparation of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid, a promising scaffold for the development of novel therapeutic agents. The detailed experimental protocols and characterization methodologies provide a solid foundation for researchers and drug development professionals to synthesize and validate this important molecule.
The strategic placement of the chloro and carboxylic acid functionalities on the privileged imidazo[1,2-a]pyridine core opens up numerous avenues for further chemical exploration. The carboxylic acid group serves as a versatile handle for the introduction of various pharmacophores through amide bond formation, while the chloro substituent can be further manipulated through cross-coupling reactions to introduce additional diversity. The continued investigation of this and related compounds will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new and effective drugs.
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
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Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. National Institutes of Health. [Link]
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FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]
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Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. [Link]
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Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
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Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]
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Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. PubMed Central. [Link]
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Chlorination of imidazo[1,2-a]pyridines. ResearchGate. [Link]
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The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Calculated Gas-Phase Infrared Spectra of imidazo[1,2-a]pyrazinediones Derived From Alanine. PubMed. [Link]
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
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An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active molecules and approved drugs.[1][2] The introduction of a chloro substituent at the 3-position and a carboxylic acid at the 6-position offers versatile handles for further chemical modification, making this a valuable building block for the synthesis of novel therapeutic agents.
While direct literature on the 3-chloro-6-carboxylic acid isomer is limited, this guide synthesizes information from closely related analogs and the well-documented chemistry of the parent scaffold to provide a robust technical resource.
Physicochemical and Spectroscopic Profile
The unique arrangement of the fused imidazole and pyridine rings, along with the electron-withdrawing chloro and carboxylic acid groups, dictates the physicochemical properties of 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties is presented in the table below. These values are estimated based on the properties of isomeric and analogous compounds, such as 3-chloroimidazo[1,2-a]pyridine-8-carboxylic acid.[3]
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₈H₅ClN₂O₂ | Calculated |
| Molecular Weight | 196.59 g/mol | Calculated |
| Appearance | Expected to be a white to light-yellow crystalline solid. | Based on the appearance of the 8-carboxylic acid isomer.[3] |
| Solubility | Likely has limited solubility in water and better solubility in polar organic solvents such as DMSO and DMF. | Inferred from the properties of the 8-carboxylic acid isomer.[3] |
| pKa | The carboxylic acid proton is predicted to have a pKa in the range of 4-5. | Typical range for aromatic carboxylic acids.[3] |
| Stability | Expected to be stable under normal laboratory conditions but may react with strong oxidizing agents, strong bases, or strong acids. | General chemical stability of similar heterocyclic carboxylic acids.[3] |
Spectroscopic Characterization
Detailed spectroscopic data for this specific isomer is not widely available. However, based on the analysis of related imidazo[1,2-a]pyridine derivatives, the following characteristic spectral features can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyridine core. The chemical shifts will be influenced by the positions of the chloro and carboxylic acid substituents. Protons on the pyridine ring will likely appear in the aromatic region (δ 7.0-9.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the heterocyclic core and the carboxylic acid carbon. The carbon bearing the chlorine atom (C3) and the carbons of the pyridine ring will have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid group around 1700 cm⁻¹. A broad O-H stretching band from the carboxylic acid is also expected in the region of 2500-3300 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z 196.59 for the most abundant isotopes). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be a key diagnostic feature.
Synthesis and Purification
The synthesis of 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid can be approached through established methods for the construction of the imidazo[1,2-a]pyridine scaffold.[2] A plausible synthetic route is outlined below, starting from a commercially available substituted 2-aminopyridine.
Proposed Synthetic Pathway
The synthesis can be envisioned in a two-step process: first, the construction of the imidazo[1,2-a]pyridine-6-carboxylic acid core, followed by regioselective chlorination at the C3 position.
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The Strategic Exploration of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic Acid Analogs: A Technical Guide to Unlocking Therapeutic Potential
Foreword: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This nitrogen-bridged heterocyclic system is a key component in numerous marketed drugs, demonstrating its therapeutic versatility across various disease areas, including infectious diseases, oncology, and central nervous system disorders.[3][4] The inherent drug-like properties and synthetic tractability of the imidazo[1,2-a]pyridine core make it a fertile ground for the development of novel therapeutic agents.[5] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising, subclass: 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid analogs. We will explore the rationale behind this targeted design, synthetic strategies, and a systematic approach to biological evaluation, providing researchers and drug development professionals with a comprehensive roadmap for navigating this chemical space.
Deciphering the Core: Rationale for the 3-Chloro and 6-Carboxylic Acid Substitutions
The selection of the 3-chloro and 6-carboxylic acid functionalities is a deliberate strategy rooted in established medicinal chemistry principles. While direct and extensive SAR studies on this exact scaffold are emerging, we can infer the potential contributions of each group based on extensive research on related imidazo[1,2-a]pyridine analogs.
The Role of the 3-Chloro Substituent: Modulating Electronic Properties and Metabolic Stability
The C3 position of the imidazo[1,2-a]pyridine ring is a frequent site for substitution, significantly influencing the molecule's biological activity.[6] The introduction of a chloro group at this position is hypothesized to confer several advantages:
-
Electronic Modulation: The electron-withdrawing nature of the chlorine atom can modulate the electron density of the heterocyclic ring system. This can influence the compound's pKa, hydrogen bonding capacity, and overall interaction with target proteins.
-
Metabolic Blockade: The C3 position can be susceptible to metabolic oxidation. The presence of a chlorine atom can act as a "metabolic blocker," preventing or slowing down metabolic degradation and thereby improving the compound's pharmacokinetic profile.
-
Enhanced Target Engagement: In some contexts, a halogen atom can participate in specific halogen bonding interactions with the target protein, leading to enhanced binding affinity and potency.
The 6-Carboxylic Acid Moiety: A Key Interaction Point and a Handle for Prodrug Strategies
The carboxylic acid group is a common feature in many successful drugs, often serving as a critical anchoring point for binding to biological targets through ionic interactions and hydrogen bonding.[7] The placement of a carboxylic acid at the C6 position of the imidazo[1,2-a]pyridine ring is a strategic choice for several reasons:
-
Target Interaction: This acidic group can form strong ionic bonds with positively charged residues (e.g., lysine, arginine) in the binding pocket of a target protein, providing a significant contribution to binding affinity.
-
Improving Physicochemical Properties: The carboxylic acid group enhances the polarity and aqueous solubility of the molecule, which can be beneficial for formulation and bioavailability.
-
A Versatile Chemical Handle: The carboxylic acid functionality is a versatile handle for further chemical modification. It can be readily converted into esters, amides, and other functional groups to fine-tune the compound's properties or to develop prodrugs with improved pharmacokinetic profiles.[3] For instance, esterification can mask the polar carboxylic acid, potentially improving cell permeability, with the ester being cleaved in vivo to release the active carboxylic acid.
Navigating the Synthetic Landscape: A General Approach to Analog Synthesis
The synthesis of 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid analogs can be approached through a multi-step sequence, leveraging established methodologies for the construction of the core scaffold and subsequent functionalization.
Core Scaffold Synthesis: The Groebke-Blackburn-Bienaymé Reaction
A robust and widely used method for the synthesis of the imidazo[1,2-a]pyridine core is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to efficiently construct the fused heterocyclic system.
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In Silico Modeling of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic Acid Interactions
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A Paradigm for Modern Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous therapeutic agents.[1][2][3] Derivatives of this versatile bicyclic heterocycle have demonstrated a wide spectrum of biological activities, including anticancer, antituberculosis, and anxiolytic properties.[2][3][4][5] The introduction of specific substituents, such as the chloro and carboxylic acid groups in 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid, aims to modulate the compound's physicochemical properties and target specificity. Understanding the molecular interactions that drive its potential biological activity is paramount.
This guide provides a comprehensive, field-proven methodology for elucidating these interactions using a suite of in silico techniques. We will move beyond a simple recitation of steps to explain the critical reasoning behind each decision in the computational workflow. This self-validating system of protocols is designed to generate robust, testable hypotheses, thereby accelerating the drug discovery pipeline.[6][7]
Part 1: Foundational Workflow - System Preparation and Target Identification
The success of any in silico study is predicated on the meticulous preparation of the system. Garbage in, garbage out is the immutable law of computational chemistry. This initial phase involves identifying a plausible biological target and preparing both the protein and the ligand for simulation.
Rationale-Driven Target Selection
For a novel compound like 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid, target identification is a process of informed inference. Given the known activities of the parent scaffold, plausible targets include:
-
Protein Kinases: A common target family for imidazo[1,2-a]pyridine derivatives in cancer research.[4]
-
Microbial Enzymes: Relevant for antitubercular or antifungal applications.[5][8]
-
GABA-A Receptors: Associated with the anxiolytic effects of drugs like Zolpidem.[4]
For this guide, we will proceed with a hypothetical protein kinase as our target, a frequent player in oncogenic signaling pathways.
Experimental Protocol: Ligand and Receptor Preparation
The objective here is to create structurally and chemically accurate models of both the ligand and the protein receptor before simulating their interaction.
Caption: A standard workflow for conducting all-atom molecular dynamics simulations.
Step-by-Step Methodology:
-
System Setup: The top-ranked protein-ligand complex from docking is placed in a periodic box of water molecules. This explicit solvation is crucial for accurately modeling the system's behavior.
-
Neutralization: Counter-ions are added to neutralize the system's net charge.
-
Equilibration: The system undergoes a series of equilibration steps. First, under an NVT (isothermal-isochoric) ensemble, the system is heated to the target temperature (e.g., 300 K). Second, under an NPT (isothermal-isobaric) ensemble, the pressure is stabilized, allowing the system density to reach equilibrium. This two-stage process is vital for ensuring the simulation starts from a stable state.
-
Production Run: The simulation is run for an extended period (e.g., 100-500 nanoseconds), during which the coordinates of all atoms are saved at regular intervals. This trajectory file is the raw data for all subsequent analysis.
Data Presentation: Key MD Trajectory Analyses
Analysis of the MD trajectory validates the stability of the binding and reveals dynamic insights.
Table 2: Key Metrics from a Hypothetical 200 ns MD Simulation
| Analysis Metric | Description | Sample Result | Interpretation |
| RMSD (Root Mean Square Deviation) | Measures the deviation of protein backbone and ligand atoms from their starting positions. | Protein Backbone: 1.5 ÅLigand: 1.2 Å | Low, stable RMSD values indicate that the protein maintains its fold and the ligand remains stably bound in its initial pose. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues over time. | High fluctuation in loop regions; low fluctuation in the binding site. | The binding site is stabilized by the ligand, while distal, flexible loops retain their mobility. |
| Interaction Fraction | The percentage of simulation time a specific interaction (e.g., H-bond) is maintained. | H-bond (ASP165-Ligand): 92%Salt Bridge (LYS48-Ligand): 85% | The key interactions predicted by docking are highly stable and persistent throughout the simulation, validating the binding mode. |
Part 4: Advanced Application - Pharmacophore Modeling
Pharmacophore modeling can be used in conjunction with docking and MD to abstract the key chemical features required for binding. [9][10][11][12]A pharmacophore model derived from a stable ligand-protein complex can be used as a 3D query to rapidly screen vast virtual libraries for compounds with different chemical scaffolds but the same essential interaction features. [13]
Conclusion: From Hypothesis to Validation
This in-depth guide outlines a robust, multi-stage computational workflow for investigating the molecular interactions of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid. By integrating structure preparation, molecular docking, and molecular dynamics simulations, researchers can build a comprehensive, dynamic model of ligand binding. The results of these in silico experiments generate high-quality, data-driven hypotheses about the compound's mechanism of action. It is imperative to remember that these are predictive models. The ultimate validation of these computational insights must come from empirical testing through biophysical assays and structure-activity relationship (SAR) studies.
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3-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid - Pipzine Chemicals . Pipzine Chemicals. Available at: [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot . ChemCopilot. Available at: [Link]
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In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
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Preliminary Cytotoxicity Screening of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid: An In-Depth Technical Guide
This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid. The methodologies detailed herein are grounded in established protocols and are designed to provide a robust initial assessment of the compound's potential as a cytotoxic agent. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of cell culture and biochemical assays.
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Numerous derivatives have been investigated for their therapeutic potential, with a significant focus on their application as anticancer agents.[2][3][4] These compounds have demonstrated potent inhibitory functions against various cancer cells, often inducing cell cycle arrest and apoptosis.[2][3] The subject of this guide, 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid, is a novel derivative whose cytotoxic profile is yet to be characterized. A systematic preliminary cytotoxicity screening is a critical first step in elucidating its potential therapeutic value and mechanism of action.[5][6]
This guide will detail a multi-faceted approach to this initial screening, employing a battery of assays to assess cell viability, membrane integrity, and the induction of apoptosis. The causality behind the selection of each assay and the interpretation of the resulting data will be thoroughly discussed.
Section 1: Foundational Cytotoxicity Assessment - The MTT Assay
The initial evaluation of a compound's cytotoxic effect is often centered on its impact on cell viability and metabolic activity.[5][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[5][7]
Principle of the MTT Assay
The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7][8][9] This reduction is primarily carried out by mitochondrial dehydrogenases.[7][8] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[8]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired exposure period (e.g., 48 or 72 hours).[10]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10][11]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formazan crystals to form.[9][10]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Data Acquisition: Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[9][11]
Data Presentation and Interpretation
The results of the MTT assay are typically presented as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is a key parameter derived from this assay.
| Concentration (µM) | Absorbance (OD) | % Viability |
| 0 (Control) | 1.25 | 100% |
| 1 | 1.18 | 94.4% |
| 10 | 0.85 | 68.0% |
| 25 | 0.60 | 48.0% |
| 50 | 0.35 | 28.0% |
| 100 | 0.15 | 12.0% |
Section 2: Assessing Membrane Integrity - The Lactate Dehydrogenase (LDH) Assay
To complement the metabolic activity data from the MTT assay, it is crucial to assess the integrity of the cell membrane. The Lactate Dehydrogenase (LDH) assay is a widely used method for quantifying cytotoxicity by measuring the release of the cytosolic enzyme LDH from cells with damaged membranes.[12][13]
Principle of the LDH Assay
LDH is a stable enzyme present in the cytoplasm of all cells.[12] Upon damage to the plasma membrane, a hallmark of necrosis and late-stage apoptosis, LDH is released into the cell culture supernatant.[12] The LDH assay is a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[13][14] The amount of formazan produced is directly proportional to the amount of LDH released, and thus to the number of damaged cells.[14]
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
-
Cell Preparation and Treatment: Prepare and treat cells with 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid in a 96-well plate as described for the MTT assay. It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer the cell culture supernatant to a new 96-well plate.[14]
-
LDH Reaction: Add the LDH reaction mixture, containing the substrate and cofactor, to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[14]
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[14]
-
Data Acquisition: Measure the absorbance at approximately 490 nm using a microplate reader.[14]
Data Presentation and Interpretation
The results are expressed as the percentage of cytotoxicity, calculated by comparing the LDH release from treated cells to that of the maximum release control.
| Concentration (µM) | LDH Release (OD) | % Cytotoxicity |
| 0 (Spontaneous) | 0.15 | 0% |
| 1 | 0.18 | 3.3% |
| 10 | 0.45 | 33.3% |
| 25 | 0.70 | 61.1% |
| 50 | 0.95 | 88.9% |
| 100 | 1.05 | 100% |
| Max Release | 1.05 | 100% |
Section 3: Investigating the Mechanism of Cell Death - Apoptosis Assays
Many imidazo[1,2-a]pyridine derivatives exert their cytotoxic effects by inducing apoptosis.[2][3][15] Therefore, it is critical to investigate whether 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid triggers this programmed cell death pathway. The activation of caspases, a family of cysteine proteases, is a central event in apoptosis.[16]
Principle of Caspase-3/7 Activity Assay
Caspase-3 and caspase-7 are key effector caspases that execute the final stages of apoptosis.[16] Assays to measure their activity often utilize a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[16][17] Upon cleavage, a reporter molecule is released, generating a measurable signal that is proportional to the caspase activity.[16]
Experimental Workflow: Caspase-3/7 Assay
Caption: Workflow for the Caspase-3/7 activity assay.
Detailed Protocol: Caspase-3/7 Assay (Example using a luminogenic kit)
-
Cell Preparation and Treatment: Plate and treat cells with 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: Following the treatment period, allow the plate to equilibrate to room temperature. Add the caspase-3/7 reagent directly to the wells.[18]
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for the enzymatic reaction to proceed.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[18]
Data Presentation and Interpretation
The data is typically presented as the fold change in caspase activity in treated cells compared to untreated controls. A significant increase in luminescence indicates the induction of apoptosis.
| Concentration (µM) | Luminescence (RLU) | Fold Change |
| 0 (Control) | 1500 | 1.0 |
| 1 | 1650 | 1.1 |
| 10 | 4500 | 3.0 |
| 25 | 9000 | 6.0 |
| 50 | 12000 | 8.0 |
| 100 | 12500 | 8.3 |
Conclusion
This technical guide outlines a robust, multi-assay approach for the preliminary cytotoxicity screening of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid. By systematically evaluating cell viability, membrane integrity, and the induction of apoptosis, researchers can gain valuable insights into the compound's cytotoxic potential and its primary mechanism of action. The data generated from these assays will form a critical foundation for further preclinical development, including more in-depth mechanistic studies and in vivo efficacy testing. The consistent observation of cytotoxicity across these orthogonal assays will provide a high degree of confidence in the initial characterization of this novel compound.
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Methodological & Application
Application Notes and Protocols: Leveraging 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid in Solid-Phase Synthesis for Accelerated Drug Discovery
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This versatile scaffold is a cornerstone in the development of numerous therapeutic agents, making the efficient synthesis of diverse imidazo[1,2-a]pyridine-based compound libraries a critical objective in modern drug discovery.[5][6][7] Solid-phase synthesis (SPPS) offers a powerful platform for the rapid generation of such libraries by simplifying purification and enabling automation.[8]
This guide provides a comprehensive overview and detailed protocols for the utilization of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid as a key building block in solid-phase synthesis. We will explore the strategic considerations for its immobilization on a solid support, potential on-resin modifications, and robust cleavage methodologies.
Core Principles: Strategic Immobilization and Synthetic Versatility
The successful implementation of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid in solid-phase synthesis hinges on the strategic choice of resin and coupling chemistry. The carboxylic acid moiety provides a convenient handle for attachment to a variety of solid supports, most commonly amino- or hydroxyl-functionalized resins. The chloro-substituent at the 3-position offers a valuable site for post-synthetic modification via cross-coupling reactions, enabling the generation of diverse compound libraries from a single immobilized intermediate.
Workflow Overview
The general workflow for the solid-phase synthesis using 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid can be conceptualized as a three-stage process:
-
Immobilization: Covalent attachment of the carboxylic acid to a suitable solid support.
-
On-Resin Modification (Optional): Chemical transformation of the immobilized scaffold, typically targeting the 3-chloro position.
-
Cleavage: Release of the final product from the solid support.
Caption: General workflow for solid-phase synthesis.
Part 1: Immobilization of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid
The choice of resin is dictated by the desired C-terminal functionality of the final product. For the synthesis of carboxamides, an amino-functionalized resin such as Rink Amide is ideal. For the generation of carboxylic acids, a resin with a cleavable linker that yields a carboxylic acid upon treatment with acid, such as Wang resin, is the preferred choice.
Protocol 1.1: Loading onto Wang Resin
This protocol describes the esterification of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid to Wang resin, which upon cleavage will yield the corresponding carboxylic acid.
Materials:
| Reagent | Molarity/Concentration | Volume/Mass | Notes |
| Wang Resin (100-200 mesh, 1.0 mmol/g) | - | 1.0 g (1.0 mmol) | |
| 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid | - | 786 mg (4.0 mmol) | 4 equivalents relative to resin loading |
| Diisopropylcarbodiimide (DIC) | - | 625 µL (4.0 mmol) | 4 equivalents |
| 4-(Dimethylamino)pyridine (DMAP) | - | 12.2 mg (0.1 mmol) | 0.1 equivalents |
| N,N-Dimethylformamide (DMF) | - | 20 mL | Anhydrous, peptide synthesis grade |
| Dichloromethane (DCM) | - | 50 mL | Anhydrous, peptide synthesis grade |
Procedure:
-
Resin Swelling: Place the Wang resin in a reaction vessel and swell in DMF (10 mL) for 1 hour with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid in a minimal amount of DMF.
-
Activation: Add DIC to the solution of the carboxylic acid and stir for 10 minutes at room temperature to form the symmetric anhydride.
-
Coupling: Add the activated carboxylic acid solution to the swollen resin. Then, add the catalytic amount of DMAP.
-
Reaction: Agitate the reaction mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional but Recommended): The loading of the resin can be determined by cleaving a small, accurately weighed amount of the dried resin and quantifying the released product by UV-Vis spectroscopy or HPLC.[9]
Part 2: On-Resin Modification: Suzuki-Miyaura Cross-Coupling
The 3-chloro position of the immobilized imidazo[1,2-a]pyridine scaffold is amenable to various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of aryl or heteroaryl substituents.[6][10]
Protocol 2.1: On-Resin Suzuki-Miyaura Coupling
Materials:
| Reagent | Molarity/Concentration | Volume/Mass | Notes |
| Resin-bound 3-Chloroimidazo[1,2-a]pyridine | - | 200 mg (approx. 0.2 mmol) | From Protocol 1.1 |
| Arylboronic Acid | - | 0.6 mmol (3 equivalents) | |
| Tetrakis(triphenylphosphine)palladium(0) | - | 23 mg (0.02 mmol, 10 mol%) | |
| Sodium Carbonate (2M aqueous solution) | 2 M | 0.6 mL | |
| 1,2-Dimethoxyethane (DME) | - | 4 mL | Degassed |
Procedure:
-
Resin Swelling: Swell the resin-bound starting material in DME (2 mL) for 30 minutes in a microwave-safe reaction vessel.
-
Reagent Addition: Add the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and the aqueous sodium carbonate solution to the vessel.
-
Reaction: Seal the vessel and heat in a microwave reactor at 120°C for 30 minutes.
-
Washing: After cooling, drain the reaction mixture and wash the resin sequentially with DME (3 x 5 mL), water (3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
Caption: Workflow for on-resin Suzuki-Miyaura coupling.
Part 3: Cleavage from the Solid Support
The final step is the cleavage of the synthesized compound from the resin. For Wang resin, this is typically achieved under acidic conditions using trifluoroacetic acid (TFA).
Causality Behind Cleavage Conditions
The choice of cleavage cocktail is critical to ensure the integrity of the final product. The imidazo[1,2-a]pyridine ring system is generally stable to acidic conditions. However, the chloro-substituent at the 3-position might be susceptible to nucleophilic attack by scavengers commonly used in cleavage cocktails, or potentially to acid-catalyzed hydrolysis under harsh conditions. Therefore, a well-defined cleavage protocol with appropriate scavengers is necessary. While direct evidence for the stability of the 3-chloro substituent under TFA cleavage is not extensively documented, the general robustness of the imidazo[1,2-a]pyridine scaffold suggests that standard cleavage protocols should be applicable.[11] It is, however, prudent to perform initial small-scale cleavage reactions and analyze the crude product by LC-MS to confirm the integrity of the chloro-substituent.
Protocol 3.1: TFA Cleavage from Wang Resin
Materials:
| Reagent | Percentage | Volume | Notes |
| Trifluoroacetic Acid (TFA) | 95% | 1.9 mL | |
| Water | 2.5% | 50 µL | Scavenger to suppress carbocation side reactions |
| Triisopropylsilane (TIS) | 2.5% | 50 µL | Scavenger for carbocations and to prevent reduction of sensitive groups |
| Cold Diethyl Ether | - | 20 mL | For precipitation |
Procedure:
-
Resin Preparation: Place the dried resin (approx. 100 mg) in a reaction vessel.
-
Cleavage Cocktail Addition: Add the freshly prepared cleavage cocktail (TFA/H₂O/TIS) to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate.
-
Resin Washing: Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Precipitation: Add the combined filtrate to cold diethyl ether (10 times the volume of the filtrate) to precipitate the crude product.
-
Isolation: Collect the precipitate by centrifugation or filtration.
-
Washing and Drying: Wash the crude product with cold diethyl ether and dry under vacuum.
-
Purification: Purify the crude product by preparative HPLC.
Conclusion
The use of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid in solid-phase synthesis provides a powerful and efficient strategy for the generation of diverse libraries of medicinally relevant compounds. The protocols outlined in this guide offer a robust starting point for researchers and drug development professionals. Careful optimization of coupling and cleavage conditions, along with thorough analytical characterization, will ensure the successful synthesis of high-quality compound libraries based on this privileged scaffold.
References
- Bunnage, M. E., & Wallace, O. B. (2014). Privileged structures in drug discovery. John Wiley & Sons.
- Tali, J. A., Kumar, G., Sharma, B. K., Rasool, Y., Sharma, Y., & Shankar, R. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(37), 7267-7289.
- Lee, S. B., & Lee, Y. S. (2002). Solid-phase synthesis of imidazo[1,2-a]pyridine using sodium benzenesulfinate as a traceless linker. Organic letters, 4(21), 3643–3646*.
- El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2012). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Combinatorial Chemistry & High Throughput Screening, 15(2), 125-132*.
- Feng, Y., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34267–34285*.
- Kamal, A., Devaiah, V., Reddy, K. L., Rajendar, Shetti, R. V. C. R. N. C., & Shankaraiah, N. (2007). Efficient solid-phase synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides.
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
- Sharma, S., & Kumar, V. (2021). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current drug targets, 22(12), 1385–1413*.
-
Bentham Science Publishers. (n.d.). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
- Sharma, P., & Kumar, V. (2022). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC advances, 12(1), 1-22*.
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Peptide resin loading protocols. Retrieved from [Link]
-
Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative drugs containing imidazo[1,2-a]pyridine scaffold. Retrieved from [Link]
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Application Note: The Strategic Use of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic Acid as a Core Intermediate for Novel PI3K Inhibitors
Introduction: Targeting the PI3K Pathway
The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its activation is initiated by various stimuli, such as growth factors binding to receptor tyrosine kinases (RTKs).[3] This triggers PI3K to phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting key downstream effectors like AKT to the plasma membrane, leading to their activation and subsequent modulation of numerous cellular functions.[4][5]
Aberrant activation of the PI3K/AKT/mTOR pathway is a hallmark of many human cancers, often resulting from mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or the loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity.[2][6][7] This hyperactivation drives tumorigenesis, progression, and resistance to therapy, making the PI3K pathway a highly attractive target for cancer drug development.[6][8][9]
Within the landscape of small molecule kinase inhibitors, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure due to its versatile biological activities and favorable drug-like properties.[10] Its rigid, bicyclic nature provides a robust framework for presenting functional groups in a well-defined three-dimensional space, enabling potent and selective interactions with target proteins. This note details the synthesis and application of a key intermediate, 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid , for the development of next-generation PI3K inhibitors.
The PI3K/AKT/mTOR Signaling Cascade
The following diagram illustrates the core components and interactions within this pivotal cancer-related pathway. Inhibition at the level of PI3K is a validated strategy to attenuate the downstream signals that promote cell proliferation and survival.
Sources
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Application Note: A Robust Protocol for Amide Coupling with 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic Acid
Introduction
The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals.[1] The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, appearing in marketed drugs for various therapeutic areas.[2][3] Consequently, the efficient formation of amide bonds involving imidazo[1,2-a]pyridine derivatives is of significant interest to researchers in drug development. This application note provides a detailed, field-proven protocol for the amide coupling of 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid with a representative primary amine. The causality behind experimental choices, troubleshooting, and characterization are discussed to ensure reliable and reproducible results.
The described protocol prioritizes the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent. HATU is an aminium salt that reacts with carboxylic acids to form a highly reactive OAt-active ester, facilitating efficient amide bond formation with minimal racemization, even with challenging substrates.[4][5][6]
Core Principles and Mechanistic Rationale
The fundamental principle of this protocol is the activation of the carboxylic acid group of 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid to render it susceptible to nucleophilic attack by an amine.[7]
Mechanism of HATU-mediated Amide Coupling:
-
Deprotonation: A hindered, non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid, forming a carboxylate anion.[1][8]
-
Activation: The carboxylate anion attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate.[5]
-
Nucleophilic Attack: The primary amine then attacks the carbonyl carbon of the activated ester, forming a tetrahedral intermediate.
-
Amide Formation: The tetrahedral intermediate collapses, eliminating the HOAt leaving group and yielding the desired amide product.[5]
The use of DIPEA is crucial as its steric hindrance prevents it from competing with the primary amine as a nucleophile.[8]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for HATU-mediated amide coupling.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid | ≥95% | Various | Ensure the starting material is dry. |
| Primary Amine (e.g., Benzylamine) | Reagent Grade | Various | The choice of amine will dictate the final product. |
| HATU | ≥98% | Various | Handle with care as it is a potential sensitizer.[9] |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Various | Use a freshly opened bottle or distill before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Various | A polar aprotic solvent is necessary for this reaction.[10] |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction. |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Laboratory Grade | Various | For washing the organic layer. |
| Brine | Laboratory Grade | Various | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Various | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Various | For reaction monitoring. |
3.2. Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq.).
-
Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.0 eq.) dropwise to the stirred solution.[10]
-
Add HATU (1.1 eq.) portion-wise, ensuring the temperature remains at 0 °C.[10]
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the activation of the carboxylic acid.
-
-
Amide Coupling:
-
To the activated carboxylic acid solution, add the primary amine (1.05 eq.) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]
-
For TLC, use an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. Visualize the spots under UV light (254 nm).
-
LC-MS can provide more definitive information on the conversion by monitoring the disappearance of the starting material mass and the appearance of the product mass.[12]
-
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
3.3. Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
HATU and other coupling reagents can be sensitizers; avoid inhalation and skin contact.[9][15]
-
DIPEA is a corrosive and flammable liquid; handle with care.
Characterization of the Final Product
The structure and purity of the synthesized amide should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the desired amide.[16][17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the product.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | - Inactive coupling reagent- Wet solvent or reagents- Sterically hindered amine | - Use a fresh batch of HATU.- Ensure all glassware is oven-dried and solvents are anhydrous.- For sterically hindered amines, consider using a more potent coupling reagent like COMU or increasing the reaction temperature and time. A different coupling agent like EDC/HOBt may also be effective.[4][18] |
| Side product formation | - Epimerization (if the amine is chiral)- Reaction of HATU with the amine | - HATU is known for low epimerization rates, but for sensitive substrates, consider using DEPBT.[4][19]- Avoid using a large excess of HATU.[4] |
| Difficult purification | - Byproducts from the coupling reagent- Similar polarity of starting material and product | - The urea byproduct from EDC is water-soluble, which can simplify work-up if that reagent is used.[20]- Optimize the mobile phase for column chromatography or consider reversed-phase chromatography for polar compounds.[13] |
References
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Aapptec Peptides. Coupling Reagents. [Link]
-
Bhatt, U. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(38), 5044-5047. [Link]
-
Dabhi, R. C. et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]
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Fisher Scientific. Amide Synthesis. [Link]
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HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Li, C. et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Green Chemistry, 25(11), 4443-4450. [Link]
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Na, T. et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. Toxicological Sciences, 188(1), 1-17. [Link]
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ResearchGate. (2020). What is the best technique for amide purification? [Link]
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Reddit. (2023). Can LC-MS and TLC results when monitoring a reaction live depend on work-up? [Link]
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Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
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Liu, J. et al. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Organic & Biomolecular Chemistry, 20(21), 4357-4362. [Link]
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Advion, Inc. (2015). Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer. American Laboratory. [Link]
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American Chemical Society. (2023). Bonding with Caution: Understanding the Hazards of Peptide Couplers. [Link]
- Google Patents. (2006).
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Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
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Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
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Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? [Link]
-
Lu, Y. et al. (2020). Combination of Thin-Layer Chromatography and Mass Spectrometry Using Cluster-Induced Desorption/Ionization. ACS Omega, 5(1), 183-190. [Link]
-
ResearchGate. (2022). Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. [Link]
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Wikipedia. HATU. [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]
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Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
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Fisher Scientific. The preparation of amides. [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. [Link]
-
ResearchGate. (2015). Combining TLC Separation with MS Detection - A Revival of TLC. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Royal Society of Chemistry. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
National Institutes of Health. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
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Chemguide. The preparation of amides. [Link]
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Merck Millipore. TLC-MS Coupling. [Link]
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MDPI. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
-
Pipzine Chemicals. (2024). 3-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid. [Link]
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Application Notes and Protocols for the Investigation of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic Acid in Anti-Cancer Research
Foreword: Unveiling the Potential of a Novel Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Derivatives of this core structure have demonstrated a wide array of biological effects, including anti-inflammatory, anti-infectious, and notably, anti-cancer properties.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of a specific, yet underexplored, derivative: 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid in the context of anti-cancer research.
While direct and extensive research on the anti-cancer properties of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is emerging, this guide is built upon the wealth of knowledge available for structurally related imidazo[1,2-a]pyridine derivatives. The protocols and methodologies outlined herein are based on established and validated assays used to characterize the anti-proliferative and cytotoxic effects of this promising class of compounds. It is intended to serve as a foundational resource to stimulate and guide further investigation into this specific molecule's therapeutic potential.
Section 1: The Scientific Rationale - Why Investigate 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic Acid?
The rationale for investigating this compound stems from the established anti-cancer activity of the broader imidazo[1,2-a]pyridine class. These compounds have been shown to exert their effects through various mechanisms, making them attractive candidates for novel cancer therapeutics.
The Imidazo[1,2-a]pyridine Scaffold: A Versatile Pharmacophore
The imidazo[1,2-a]pyridine core is a bicyclic aromatic system containing a bridgehead nitrogen atom.[3] This unique structure provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The presence of the carboxylic acid group at the 6-position and a chloro group at the 3-position on the target molecule offers distinct chemical handles for potential derivatization and interaction with biological targets.
Known Anti-Cancer Mechanisms of Imidazo[1,2-a]pyridine Derivatives
Research on various imidazo[1,2-a]pyridine derivatives has revealed several key anti-cancer mechanisms:
-
Inhibition of Key Signaling Pathways: A significant body of evidence points towards the ability of imidazo[1,2-a]pyridine derivatives to inhibit crucial signaling pathways involved in cancer cell proliferation and survival. Notably, derivatives have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently hyperactivated in a wide range of human cancers.[5]
-
Induction of Apoptosis: Many imidazo[1,2-a]pyridine compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[6] This is a critical mechanism for an effective anti-cancer agent, as it leads to the selective elimination of malignant cells.
-
Cell Cycle Arrest: The ability to halt the cell cycle is another important anti-cancer property exhibited by this class of compounds.[6] By arresting the cell cycle at specific checkpoints, these molecules can prevent the uncontrolled proliferation of cancer cells.
-
Targeting Specific Oncogenes: Recent studies have explored the potential of imidazo[1,2-a]pyridine derivatives as covalent inhibitors of mutated oncogenes, such as KRAS G12C, opening up new avenues for targeted cancer therapy.[7]
The presence of the electron-withdrawing chloro and carboxylic acid groups on the 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid scaffold suggests that it may possess unique electronic and steric properties that could translate into novel biological activities and target interactions.
Section 2: Foundational Protocols for In Vitro Evaluation
The following protocols provide a starting point for the in vitro assessment of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid's anti-cancer activity. It is crucial to adapt and optimize these protocols for the specific cancer cell lines being investigated.
Synthesis of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic Acid
While the direct synthesis of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is not detailed in the provided search results, a general understanding of the synthesis of the imidazo[1,2-a]pyridine scaffold can be inferred. The synthesis often involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related species. For the target molecule, a plausible synthetic route would involve the cyclization of a substituted 2-aminopyridine with a suitable three-carbon building block, followed by chlorination and functional group manipulation to install the carboxylic acid. The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is an efficient method for synthesizing the core structure.[8]
Researchers should refer to specialized organic synthesis literature for detailed synthetic procedures. The purity and structural integrity of the synthesized compound must be rigorously confirmed using techniques such as NMR, mass spectrometry, and elemental analysis before any biological evaluation.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2]
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells with the compound for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Apoptosis Assessment: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content.
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Section 3: Investigating the Mechanism of Action
Understanding the molecular mechanism by which 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid exerts its anti-cancer effects is crucial for its development as a therapeutic agent.
Western Blot Analysis of Key Signaling Proteins
Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate. Based on the known mechanisms of related compounds, the following proteins should be investigated:
-
PI3K/Akt/mTOR Pathway: p-PI3K, p-Akt, p-mTOR, and their total protein levels. A decrease in the phosphorylated forms of these proteins would suggest inhibition of this pathway.
-
Apoptosis Markers: Cleaved caspases (e.g., caspase-3, -8, -9), cleaved PARP, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic). An increase in cleaved caspases, cleaved PARP, and the Bax/Bcl-2 ratio would indicate apoptosis induction.
-
Cell Cycle Regulators: Cyclins (e.g., Cyclin D1, Cyclin B1), Cyclin-Dependent Kinases (CDKs) (e.g., CDK4, CDK1), and CDK inhibitors (e.g., p21, p27). Changes in the expression of these proteins can explain the observed cell cycle arrest.
Experimental Workflow:
Caption: Western Blotting Workflow for Protein Analysis.
Section 4: In Vivo Evaluation (A Forward Look)
Should in vitro studies yield promising results, the next logical step would be to evaluate the efficacy of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid in a preclinical in vivo model. A xenograft mouse model is a standard approach.
Experimental Design Outline:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneous injection of a human cancer cell line that showed high sensitivity to the compound in vitro.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control.
-
Monitoring: Monitor tumor growth by measuring tumor volume regularly. Also, monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Section 5: Concluding Remarks and Future Directions
The exploration of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid as a potential anti-cancer agent is a scientifically sound endeavor, supported by the extensive research on the broader imidazo[1,2-a]pyridine class of compounds. The protocols and conceptual framework provided in this guide offer a robust starting point for its comprehensive evaluation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid to identify more potent and selective compounds.
-
Target Identification: Employing techniques such as chemical proteomics to identify the direct molecular targets of the compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.
The journey from a promising scaffold to a clinically approved drug is long and challenging. However, with a systematic and rigorous scientific approach, the potential of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid in the fight against cancer can be fully elucidated.
References
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). MDPI. [Link]
-
3-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid. (2026). Pipzine Chemicals. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC - NIH. [Link]
-
Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025). Chemical Methodologies. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. [Link]
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Europe PMC. [Link]
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Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2022). SciRP.org. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). NIH. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC - NIH. [Link]
-
Recent progress in the pharmacology of imidazo[1,2-a]pyridines. (2007). PubMed. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry. [Link]
-
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). PubMed. [Link]
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- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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Measuring the Aqueous Solubility of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic Acid for In Vitro Assays: An Application Note and Protocol Guide
Introduction: The Critical Role of Aqueous Solubility in Early Drug Discovery
In the landscape of drug discovery and development, the aqueous solubility of a test compound is a cornerstone physicochemical parameter. It profoundly influences the design, execution, and interpretation of in vitro assays, and ultimately, the in vivo fate of a potential drug molecule.[1] Poor aqueous solubility can lead to a cascade of complications, including underestimation of biological potency, inconsistent assay results, and challenges in formulation development. For researchers and drug development professionals, a robust and early assessment of a compound's solubility is not merely a recommendation but a critical step to ensure the integrity of screening data and to guide lead optimization efforts.
This application note provides a comprehensive guide to measuring the aqueous solubility of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for two complementary methods: the thermodynamic equilibrium solubility shake-flask method and the high-throughput kinetic solubility nephelometric assay. The choice between these methods is often dictated by the stage of the drug discovery process, with kinetic assays being well-suited for early screening and thermodynamic assays providing a more definitive value for lead candidates.[2]
Understanding the Physicochemical Landscape of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic Acid
3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is a molecule featuring a fused heterocyclic ring system, a chloro substituent, and a carboxylic acid group. This chemical architecture presents specific considerations for solubility determination:
-
The Imidazo[1,2-a]pyridine Scaffold: The parent imidazo[1,2-a]pyridine scaffold is a bicyclic aromatic system that generally confers low intrinsic aqueous solubility.
-
The Carboxylic Acid Group: The presence of the carboxylic acid moiety introduces pH-dependent solubility. At a pH below its acid dissociation constant (pKa), the carboxylic acid will be predominantly in its neutral, less soluble form. Conversely, at a pH above its pKa, it will exist as the more soluble carboxylate anion. The predicted pKa for the carboxylic acid group of the structurally similar 3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid is in the range of 4-5.[3] This suggests that the solubility of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid will be significantly higher in neutral or basic solutions compared to acidic conditions.
-
The Chloro Substituent: The chloro group is a lipophilic substituent that is expected to decrease the overall aqueous solubility of the molecule.
Given these structural features, it is imperative to control the pH of the aqueous medium during solubility measurements. For most in vitro biological assays, physiological pH (around 7.4) is the most relevant condition. Therefore, the protocols outlined below will utilize Phosphate Buffered Saline (PBS) at pH 7.4.
Part 1: Thermodynamic Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[4] This method measures the concentration of a compound in a saturated solution after a prolonged incubation period, allowing for equilibrium to be established between the dissolved and solid states of the compound. This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105.[5]
Principle
An excess amount of the solid compound is added to a fixed volume of aqueous buffer (PBS, pH 7.4). The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After this period, the undissolved solid is separated from the solution by filtration or centrifugation, and the concentration of the dissolved compound in the clear supernatant is determined, typically by UV/Vis spectrophotometry.
Experimental Protocol
Materials:
-
3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid (solid powder)
-
Phosphate Buffered Saline (PBS), pH 7.4 (See Appendix A for preparation)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm pore size, low protein binding)
-
UV/Vis spectrophotometer
-
Quartz or UV-transparent cuvettes
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Preparation of Standard Solutions for Calibration Curve:
-
Accurately weigh a sufficient amount of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Perform a serial dilution of the stock solution with PBS (pH 7.4) to prepare a series of at least five standard solutions of known concentrations.[1] The concentration range should bracket the expected solubility of the test compound.
-
Prepare a blank solution containing the same concentration of DMSO as the standard solutions in PBS.
-
-
Shake-Flask Experiment:
-
Add an excess amount of solid 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid to a glass vial. A general rule of thumb is to add at least 2-3 times the expected amount needed for saturation.
-
Add a known volume of PBS (pH 7.4) to the vial (e.g., 2 mL).
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the intended application) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for at least 24 hours to ensure that equilibrium is reached.[4] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
-
-
Sample Processing:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Discard the first few drops of the filtrate to avoid any potential adsorption to the filter membrane.
-
Alternatively, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) and carefully collect the clear supernatant.
-
-
Concentration Determination by UV/Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid by scanning one of the standard solutions.
-
Measure the absorbance of the blank, the standard solutions, and the filtered supernatant from the shake-flask experiment at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.[6] The curve should be linear with a correlation coefficient (R²) of ≥ 0.99.
-
Use the equation of the linear regression from the calibration curve to calculate the concentration of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid in the filtered supernatant. This concentration represents the thermodynamic solubility.
-
Data Presentation
| Parameter | Value |
| Temperature | 25 °C (or 37 °C) |
| pH | 7.4 |
| Equilibration Time | 24 hours |
| Analytical Method | UV/Vis Spectrophotometry |
| Thermodynamic Solubility | [Calculated Value] µg/mL (or µM) |
Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Kinetic Solubility Determination via Nephelometry
For early-stage drug discovery, where a large number of compounds need to be rapidly assessed, the kinetic solubility assay is a more suitable choice.[2] This high-throughput method measures the concentration at which a compound, introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer. The resulting value is an "apparent" or "kinetic" solubility, which can differ from the thermodynamic solubility but is highly valuable for flagging potential solubility liabilities early on. Nephelometry, the measurement of scattered light, is a common detection method for this assay.[7]
Principle
A concentrated DMSO stock solution of the test compound is serially diluted in an aqueous buffer (PBS, pH 7.4) in a microplate format. The plate is incubated for a short period, and a nephelometer is used to measure the light scattered by any precipitate that has formed. The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.
Experimental Protocol
Materials:
-
3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid (solid powder)
-
Phosphate Buffered Saline (PBS), pH 7.4 (See Appendix A for preparation)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
96-well or 384-well clear-bottom microplates
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Nephelometer with a plate reader format
-
Reference compounds:
-
High solubility control (e.g., Furosemide)
-
Low solubility control (e.g., Albendazole)
-
Procedure:
-
Preparation of Compound Stock Solution:
-
Prepare a 10 mM stock solution of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid in 100% DMSO.
-
-
Plate Preparation and Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
In a separate 96-well plate, add a fixed volume of PBS (pH 7.4) to each well (e.g., 198 µL).
-
Using an automated liquid handler or multichannel pipette, transfer a small, fixed volume of each DMSO stock concentration (e.g., 2 µL) to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%. It is crucial to maintain a consistent final DMSO concentration across all wells.[8]
-
-
Incubation and Measurement:
-
Immediately after the addition of the DMSO stocks, mix the plate on a plate shaker for a short period (e.g., 2 minutes) to ensure thorough mixing.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period, typically 1-2 hours.
-
Measure the light scattering in each well using a nephelometer.
-
-
Data Analysis:
-
Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration.
-
The kinetic solubility is typically defined as the concentration at which the NTU signal begins to rise significantly above the baseline. This can be determined by visual inspection of the graph or by using a predefined threshold (e.g., 2-3 times the standard deviation of the baseline).
-
Data Presentation
| Parameter | Value |
| Final DMSO Concentration | 1% |
| Incubation Time | 2 hours |
| Temperature | Room Temperature |
| Kinetic Solubility | [Calculated Value] µM |
Workflow Diagram
Caption: Workflow for Kinetic Solubility Determination.
Troubleshooting and Scientific Integrity
A self-validating protocol is essential for trustworthy results. Here are some key considerations and troubleshooting tips:
-
pH Stability: For ionizable compounds like 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid, it is crucial to measure the pH of the final saturated solution in the shake-flask method. A significant change in pH can indicate that the buffer capacity was insufficient, which would invalidate the results.
-
Compound Purity: The presence of impurities can significantly affect solubility measurements. Ensure that the test compound is of high purity.
-
DMSO Concentration in Kinetic Assays: The final concentration of DMSO should be kept low (typically ≤ 1%) as it can act as a co-solvent and artificially inflate the measured solubility.[8]
-
Supersaturation: In kinetic solubility assays, a supersaturated solution can form, which is thermodynamically unstable and may precipitate over time. The incubation time should be standardized to ensure comparability between compounds.
-
Adsorption to Labware: Some compounds can adsorb to the surfaces of plasticware or filters. Using low-binding materials and pre-conditioning filters can help to mitigate this issue.
-
Reference Compounds: Including reference compounds with known low, medium, and high solubility in each assay is crucial for validating the experimental setup and ensuring the reliability of the results.
Conclusion
The aqueous solubility of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is a critical parameter that should be determined early in the drug discovery process. The choice between the thermodynamic shake-flask method and the high-throughput kinetic nephelometry assay will depend on the specific needs and stage of the research. By following the detailed protocols and considering the potential pitfalls outlined in this application note, researchers, scientists, and drug development professionals can obtain reliable and reproducible solubility data, enabling more informed decision-making in their quest for novel therapeutics.
References
-
Lab Manager. (2022, July 7). How to Make a Calibration Curve: A Step-by-Step Guide. Retrieved from [Link]
-
JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]
-
ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]
-
Chromatography Forum. (2016, July 8). Dilutions for accurate calibration curve - best practices?. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. Retrieved from [Link]
-
ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
European Union. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]
-
ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]
-
http:/ /ejournal.upi. edu. (n.d.). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
-
USP-NF. (n.d.). <1236> Solubility Measurements. Retrieved from [Link]
-
Biology LibreTexts. (2023, January 17). 1.8: Serial Dilutions and Standard Curve. Retrieved from [Link]
-
SciSpace. (n.d.). Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. Retrieved from [Link]
-
ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
-
Pipzine Chemicals. (2026, January 22). 3-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid. Retrieved from [Link]
-
ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26[9] (25 °C). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Request PDF. Retrieved from [Link]
-
Interagency Coordinating Committee on the Validation of Alternative Methods. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
YouTube. (2016, February 22). How to prepare Orion calibration standards by serial dilution. Retrieved from [Link]
-
Semantic Scholar. (2019, October 25). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). How to Calibrate a UV-Vis Spectrophotometer. Retrieved from [Link]
-
Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]
-
Integra Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved from [Link]
-
EPA NEPS. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Retrieved from [Link]
-
ResearchGate. (2025, November 27). (PDF) Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]
-
Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]
-
Jinjing Chemical. (2025, May 30). What is the pKa value of Pyridine-2,3-dicarboxylic Acid?. Retrieved from [Link]
-
ACS Publications. (n.d.). The Henderson-Hasselbalch Equation: Its History and Limitations. Retrieved from [Link]
-
Reddit. (2017, October 27). What is the pKa of a protonated carboxylic acid. Retrieved from [Link]
Appendix A: Preparation of 1X Phosphate Buffered Saline (PBS), pH 7.4
This protocol describes the preparation of 1 L of 1X PBS at pH 7.4.
Reagents:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Disodium phosphate (Na₂HPO₄)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Distilled or deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
To prepare 1 L of 1X PBS, dissolve the following in 800 mL of distilled water:
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Adjust the pH of the solution to 7.4 using HCl or NaOH.
-
Add distilled water to bring the final volume to 1 L.
-
Sterilize by autoclaving if necessary for the intended biological application.
Sources
- 1. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. youtube.com [youtube.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. How to Calibrate a UV-Vis Spectrophotometer [synapse.patsnap.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
Troubleshooting & Optimization
challenges in the scale-up synthesis of imidazo[1,2-a]pyridine compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine compounds. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale experiments to pilot-plant or manufacturing-scale production. As a privileged scaffold in medicinal chemistry, the efficient and robust large-scale synthesis of these heterocycles is critical. This document provides field-proven insights, troubleshooting guides, and detailed protocols to navigate the common challenges encountered during scale-up.
Part 1: Frequently Asked Questions (FAQs) on Scalability
This section addresses high-level strategic questions that arise when planning the scale-up of an imidazo[1,2-a]pyridine synthesis campaign.
Q1: What are the most critical challenges when scaling up imidazo[1,2-a]pyridine synthesis from the lab to a pilot plant?
A1: The transition from grams to kilograms introduces significant challenges rooted in chemical engineering principles. The primary issues are:
-
Heat Management: Many common synthetic routes, particularly the classic Tschitschibabin reaction involving 2-aminopyridines and α-haloketones, are highly exothermic. A flask in an ice bath has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large jacketed reactor, this ratio decreases dramatically, increasing the risk of thermal runaway if reagent addition is not carefully controlled.
-
Mixing and Mass Transfer: Inefficient mixing in large vessels can create localized "hot spots" or areas of high reagent concentration. This non-homogeneity can lead to the formation of impurities, reduce yield, and in the worst case, pose a safety hazard.
-
Reagent Handling and Stability: Handling lachrymatory and corrosive reagents like α-bromoketones on a large scale requires specialized equipment and safety protocols. Furthermore, the stability of intermediates over longer processing times at scale must be considered.
-
Work-up and Purification: Procedures that are simple in the lab, such as liquid-liquid extractions in a separatory funnel, become complex and time-consuming at scale. Crystallization, the preferred method for large-scale purification, may require extensive optimization of solvent systems and cooling profiles.
Q2: How does the choice of synthetic route affect the scalability of an imidazo[1,2-a]pyridine synthesis?
A2: The synthetic strategy is paramount. While numerous methods exist, their suitability for large-scale production varies significantly.
-
Classic Condensation Reactions (e.g., Tschitschibabin): These are often robust and high-yielding but can involve hazardous reagents (α-haloketones) and produce stoichiometric amounts of waste salts, complicating work-up.
-
Multicomponent Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé (GBB) offer high atom economy and operational simplicity (one-pot), which are attractive for scale-up. However, they may require more expensive or specialized starting materials (e.g., isocyanides) and catalyst systems that need to be removed from the final product.
-
Modern Catalytic Methods: Copper-catalyzed and other transition-metal-mediated reactions often provide high yields under milder conditions. Key scale-up challenges include the cost of the catalyst, the need for its complete removal (a critical regulatory requirement for APIs), and potential sensitivity to air or moisture. Eco-friendly methods using water as a solvent are particularly promising for sustainable scale-up.
Table 1: Comparison of Synthetic Routes for Scalability
| Synthetic Route | Typical Reagents | Key Advantages for Scale-Up | Common Scale-Up Challenges |
| Tschitschibabin Condensation | 2-Aminopyridine, α-Haloketone | High yields, well-established, robust. | Exothermic, lachrymatory reagents, salt waste. |
| Groebke-Blackburn-Bienaymé (MCR) | 2-Aminopyridine, Aldehyde, Isocyanide | High atom economy, one-pot procedure, rapid. | Cost/toxicity of isocyanides, catalyst removal. |
| Copper-Catalyzed A³-Coupling | 2-Aminopyridine, Aldehyde, Alkyne | Milder conditions, good functional group tolerance. | Catalyst cost and removal, potential for metal contamination. |
| Oxidative Cyclization | 2-Aminopyridine, Ketone/Alkene | Avoids pre-functionalized starting materials. | Use of stoichiometric oxidants, potential for over-oxidation. |
Q3: What are the primary safety considerations for large-scale imidazo[1,2-a]pyridine synthesis?
A3: Safety is the foremost concern.
-
Thermal Hazard Assessment: A Reaction Safety Calorimeter (RSC) or similar instrument should be used to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing a safe cooling protocol and emergency shutdown procedures.
-
Handling of Hazardous Reagents: The in-situ generation of hazardous reagents, such as generating α-bromoacetophenones from acetophenones and NBS, can be a safer alternative to storing and handling large quantities of the lachrymator directly.
-
Process Control: Implement robust process controls, including automated temperature monitoring and controlled addition rates for key reagents.
-
Pressure and Off-Gassing: Be aware of potential gas evolution (e.g., HBr from condensation reactions) and ensure the reactor is properly vented.
Part 2: Troubleshooting Guides
This section provides specific, actionable advice for problems encountered during scale-up experiments.
Guide 1: Low or Inconsistent Yield
Q: We achieved a 90% yield at the 1g scale, but the yield dropped to 60% and is inconsistent at the 100g scale during the condensation of 2-aminopyridine with 2-bromoacetophenone. What is happening?
A: This is a classic scale-up problem related to heat and mass transfer. Let's break down the potential causes and solutions.
-
Underlying Cause 1: Poor Temperature Control. The initial SN2 reaction between 2-aminopyridine and the α-bromoketone is highly exothermic. On a small scale, the heat dissipates quickly. On a larger scale, poor heat removal can create localized hot spots where the temperature rises significantly above the set point, leading to thermal decomposition of starting materials or the formation of polymeric side products.
-
Underlying Cause 2: Inefficient Mixing. In a large reactor, if mixing is not vigorous enough, adding the 2-bromoacetophenone solution can create localized areas of high concentration. This can favor side reactions, such as the dimerization of the aminopyridine or double alkylation, over the desired intramolecular cyclization.
Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Compounds
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Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the promising, yet often challenging, imidazo[1,2-a]pyridine scaffold.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address the core issue of poor aqueous solubility in biological buffers. Our goal is to empower you to generate reliable and reproducible data by ensuring your compound is in a true solution during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries.
Q1: My imidazo[1,2-a]pyridine compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium or phosphate-buffered saline (PBS). Why is this happening?
A: This is a classic sign of a poorly soluble compound "crashing out" of solution. Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but it is aprotic and highly polar, allowing it to dissolve many hydrophobic compounds. However, when your DMSO stock is diluted into a predominantly aqueous buffer (like PBS or media), the overall solvent polarity increases dramatically. The water molecules cannot adequately solvate your hydrophobic compound, causing it to precipitate. The reduced solubilizing power upon dilution is a known limitation of the co-solvent approach.[2]
Q2: What is the maximum percentage of DMSO I can use in my cell-based assay without causing significant toxicity or artifacts?
A: This is highly cell-line dependent. As a general rule, most cell-based assays have a DMSO tolerance of less than 1%, with many sensitive assays requiring concentrations below 0.5% or even 0.1%.[3][4] Concentrations above 1% can lead to reduced cell viability, altered gene expression, and even direct effects on protein structure and stability.[4][5][6][7] For example, one study on fibroblast-like synoviocytes found that DMSO concentrations as low as 0.5% caused approximately 25% cell death after 24 hours.[8] It is critical to run a vehicle control (your final assay buffer containing the same percentage of DMSO as your test samples) to determine the tolerance of your specific experimental system.
Q3: I need to make a 50 mM stock solution, but my compound won't dissolve in DMSO even with heating and sonication. What should I do?
A: Forcing a compound into solution at such a high concentration is often counterproductive if it's not readily soluble. The resulting stock may be a supersaturated solution or a fine suspension, leading to inaccurate concentrations and precipitation upon dilution. Instead of forcing it, you should reconsider the formulation strategy. Lower the stock concentration to what is achievable (e.g., 10 mM) and explore alternative solubilization methods detailed in this guide, such as pH modification or the use of cyclodextrins.
Q4: Can I just add a small amount of acid to my buffer to dissolve my basic imidazo[1,2-a]pyridine compound?
A: Yes, this can be a very effective strategy. The imidazo[1,2-a]pyridine core contains a basic nitrogen atom that can be protonated at acidic pH. This ionization increases the compound's polarity and, consequently, its aqueous solubility.[9][10] However, you must ensure the final pH of your solution is compatible with your assay. For intravenous administration formulations, a pH range of 3–9 is generally considered acceptable to reduce vascular irritation.[9] For cell-based assays, the buffer's pH must be tightly controlled to avoid stressing the cells.
Q5: What are cyclodextrins, and how can they help with my imidazo[1,2-a]pyridine compound?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They act as "molecular buckets" that can encapsulate poorly soluble drug molecules, like your imidazo[1,2-a]pyridine, within their non-polar core.[9][12] This forms a drug-CD inclusion complex where the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively shuttling the hydrophobic compound into the solution.[9][13] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used to improve drug stability and water solubility.[9]
Section 2: In-Depth Troubleshooting Guide
When initial attempts fail, a systematic approach is required. This guide explains the causality behind each step, empowering you to make informed decisions.
The Problem: Understanding Poor Solubility
The aqueous solubility of a small molecule is governed by the balance between its interactions with water molecules and the strength of its own crystal lattice energy. For many imidazo[1,2-a]pyridine derivatives, the planar, aromatic structure can lead to strong crystal packing (high lattice energy) and significant hydrophobicity (low interaction with water), resulting in poor solubility.[14] Poor solubility is a leading cause of failure in drug development, as it can lead to low and erratic bioavailability.[14]
A Logical Workflow for Solubility Enhancement
This workflow provides a step-by-step process for systematically addressing solubility issues.
Caption: A decision workflow for selecting and validating a solubilization strategy.
Detailed Explanation of Strategies
-
Causality: The imidazo[1,2-a]pyridine scaffold contains a basic nitrogen atom. According to the Henderson-Hasselbalch equation, if the pH of the solution is below the pKa of this basic center, the compound will exist predominantly in its protonated, ionized form. This charged species is significantly more polar and thus more soluble in aqueous media.[10] This is often the most effective first strategy for ionizable compounds.[9][15]
-
When to Use: When your compound has a calculated or measured pKa between 3 and 10.
-
Trustworthiness Check:
-
pH Compatibility: Ensure the final pH of your dosing solution does not adversely affect your assay (e.g., cell health, enzyme activity, protein stability).
-
Buffering Capacity: Use a buffer (e.g., citrate, acetate) with sufficient capacity to maintain the desired pH after the addition of your compound.[9]
-
Vehicle Control: Always run a control with buffer adjusted to the same final pH but without the compound.
-
-
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[2] This allows the solvent mixture to better solvate a hydrophobic compound. Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG400).[2][9]
-
When to Use: For neutral compounds or when pH modification is not feasible. It's often the default starting point but has significant limitations.
-
Trustworthiness Check:
-
Final Concentration: The critical factor is the final percentage of the co-solvent in the assay, not the concentration in the stock solution. Keep this percentage as low as possible and consistent across all experiments.
-
Precipitation on Dilution: This is the most common failure mode. Prepare your final dilution and let it sit at the assay temperature for a period of time (e.g., 30-60 minutes). Inspect visually for any cloudiness or precipitate against a dark background.
-
Solvent Effects: Co-solvents can directly impact biology. DMSO can alter protein-ligand binding kinetics, increase cell membrane permeability, and even cause protein unfolding at concentrations as low as 0.5%.[3][6][7] Ethanol can also affect cellular processes.[4] Your vehicle control is essential to deconvolute solvent effects from compound effects.
-
-
Causality: This technique does not alter the bulk solvent. Instead, it creates a "host-guest" complex where the hydrophobic imidazo[1,2-a]pyridine ("guest") is encapsulated within the hydrophobic cavity of the cyclodextrin ("host").[9] The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble.[11] This is a powerful method for significantly increasing the aqueous solubility of poorly soluble drugs.[11][12]
-
When to Use: When co-solvents fail, when you need to avoid organic solvents entirely, or to achieve higher aqueous concentrations. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used, safe, and effective option.[9][16]
-
Trustworthiness Check:
-
Molar Ratio: The stoichiometry of the complex (e.g., 1:1, 1:2 drug-to-CD ratio) is important. You must use a sufficient molar excess of cyclodextrin to drive the complexation equilibrium.
-
Assay Interference: While generally inert, at very high concentrations, cyclodextrins can extract cholesterol from cell membranes, which may affect certain signaling pathways.[17] A vehicle control containing the same concentration of cyclodextrin is mandatory.
-
Binding Competition: The cyclodextrin is in equilibrium with the free drug. If your compound's affinity for its biological target is weaker than its affinity for the cyclodextrin cavity, the apparent potency (IC50/EC50) may decrease. This is a crucial mechanistic consideration.
-
Comparison of Common Solubilization Techniques
| Technique | Mechanism of Action | Typical Application | Advantages | Disadvantages & Risks |
| pH Modification | Increases solubility by ionizing the drug molecule.[9] | Basic or acidic compounds (imidazo[1,2-a]pyridines are typically basic). | High solubility increase possible; avoids organic solvents. | Limited by assay pH tolerance; may alter compound stability. |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the bulk solvent.[2] | Initial screening for most non-ionic compounds. | Simple to prepare; well-established. | Precipitation upon dilution; direct biological/toxic effects; assay interference.[2][3][8] |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the drug in a soluble host-guest complex.[9][13] | When co-solvents fail; for solvent-free formulations. | Significant solubility enhancement; improves stability; low toxicity.[11] | Can reduce apparent potency; potential for membrane effects at high concentrations.[17] |
| Surfactants (e.g., Tween 80) | Forms micelles that entrap the drug.[9] | Formulations for in vivo studies; some in vitro applications. | High drug loading possible. | Potential for cell toxicity; can denature proteins; difficult to use in cell assays.[2] |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing the dissolution rate.[9][18] | Creating nanosuspensions for in vivo delivery. | Improves dissolution rate and bioavailability.[18] | Does not increase equilibrium solubility; requires specialized equipment (homogenizers, mills).[9] |
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for implementing the strategies discussed above.
Protocol 1: Preparation and Validation of a Co-Solvent Formulation
Objective: To prepare a stock solution in a co-solvent and validate its use in an aqueous buffer.
Materials:
-
Imidazo[1,2-a]pyridine compound
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer, sonicator
-
Sterile microcentrifuge tubes
Methodology:
-
Stock Solution Preparation: a. Weigh out an accurate amount of your compound into a sterile glass vial. b. Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex vigorously for 1-2 minutes. If solids remain, sonicate in a water bath for 5-10 minutes. d. Visually inspect to ensure a clear, particulate-free solution. If solubility is limited, prepare the stock at a lower, fully dissolved concentration.
-
Dilution & Precipitation Check (Self-Validation): a. Determine the highest final concentration needed in your assay (e.g., 10 µM). b. Calculate the dilution factor. For a 10 mM stock to a 10 µM final, this is a 1:1000 dilution. This would result in a final DMSO concentration of 0.1%. c. In a clear microcentrifuge tube, add 999 µL of your target aqueous buffer. d. Add 1 µL of your 10 mM DMSO stock to the buffer. e. Vortex immediately and thoroughly. f. Let the tube stand at the intended assay temperature (e.g., 37°C) for at least 30 minutes. g. Visually inspect the tube against a dark background for any signs of precipitation, haziness, or Tyndall effect (light scattering). h. Result: If the solution remains clear, the formulation is likely viable at this concentration. If it becomes cloudy, the co-solvent approach is failing, and an alternative strategy is required.
-
Assay Implementation: a. Always prepare a vehicle control containing the exact same final concentration of DMSO in the assay buffer. b. When preparing serial dilutions, ensure the percentage of DMSO remains constant in every well to avoid artifacts.[4][19]
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous stock solution of the compound using HP-β-CD.
Materials:
-
Imidazo[1,2-a]pyridine compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer, sonicator, magnetic stirrer
-
Sterile containers
Methodology:
-
Prepare HP-β-CD Solution: a. Decide on a starting concentration for the HP-β-CD solution. A 20-40% (w/v) solution in your target buffer is a robust starting point. b. Example: For a 20% solution, dissolve 2 g of HP-β-CD in a final volume of 10 mL of buffer. Use a magnetic stirrer to aid dissolution.
-
Phase Solubility Diagram (Optional but Recommended): a. To be rigorous, prepare a series of HP-β-CD solutions (e.g., 0, 2, 5, 10, 20% w/v). b. Add an excess amount of your compound to each solution. c. Shake or rotate the samples at a constant temperature for 24-48 hours to reach equilibrium. d. Centrifuge to pellet the undissolved solid, and quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV). e. Plot the compound concentration vs. HP-β-CD concentration. The slope will inform you of the complexation efficiency.
-
Stock Solution Preparation (Practical Method): a. Weigh out your compound into a glass vial. b. Add the prepared HP-β-CD solution (e.g., 20% w/v) and vortex. c. Sonicate the mixture for 15-30 minutes. Gentle heating (40-50°C) can sometimes accelerate complex formation. d. Allow the solution to equilibrate at room temperature with stirring for several hours or overnight. e. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates and sterilize the stock.
-
Validation and Use: a. Confirm the final concentration of your stock solution via an analytical method (e.g., UV-Vis spectroscopy or HPLC). b. Prepare your vehicle control using the same HP-β-CD solution used to make the stock. This is critical for controlling for any effects of the cyclodextrin itself on the assay.[17]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host to form a soluble complex.
References
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Li, P., & Zhao, L. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
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Ishikawa, Y., & Yonetoku, Y. (2015). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]
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Guchhait, S. K., & Madaan, A. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. Available at: [Link]
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Santry, L., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Available at: [Link]
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Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. Available at: [Link]
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Ahlstrom, C., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Available at: [Link]
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Santry, L., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC. Available at: [Link]
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Nayak, A. K., & Pal, D. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. Available at: [Link]
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ResearchGate. (2023). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. ResearchGate. Available at: [Link]
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ResearchGate. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
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Walker, R. B., & Mwila, C. (2018). Dissolution Method Development for Poorly Soluble Compounds. ResearchGate. Available at: [Link]
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Isreal, O. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
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Harvey, S. R., et al. (2019). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. Analytical Chemistry. Available at: [Link]
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Early, J. G., et al. (2016). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC. Available at: [Link]
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El-Faham, A., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances. Available at: [Link]
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Amidon, G., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. Available at: [Link]
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Higashi, K., & Ueda, K. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Available at: [Link]
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Santry, L., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. ResearchGate. Available at: [Link]
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Reimer, L., et al. (2022). Effect of DMSO on Protein Structure and Interactions Assessed By Collision-induced Dissociation and Unfolding. ResearchGate. Available at: [Link]
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Tofte, J., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]
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Galvao, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]
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Gali, V. R., & Vangara, K. K. (2024). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. PMC. Available at: [Link]
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Homayun, B., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]
-
Unknown Author. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. ijrpls.com. Available at: [Link]
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Figaroa, F. (2017). What effects does DMSO have on cell assays?. Quora. Available at: [Link]
-
Persson, E., et al. (2012). Ethanol Effects on Apparent Solubility of Poorly Soluble Drugs in Simulated Intestinal Fluid. Molecular Pharmaceutics. Available at: [Link]
-
Unknown Author. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
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Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Available at: [Link]
-
Tofte, J., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]
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- 3. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Complexities of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic Acid Functionalization: A Technical Guide
Welcome to our dedicated technical support center for the functionalization of 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this versatile scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1] However, the unique electronic properties of this bicyclic heteroaromatic system, combined with the presence of multiple reactive functional groups, can lead to a variety of side reactions. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to mitigate these challenges and optimize your synthetic outcomes.
Understanding the Reactivity Landscape
The 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid molecule presents a unique set of synthetic opportunities and challenges due to its distinct reactive centers. A thorough understanding of its electronic and steric properties is paramount to predicting and controlling its reactivity for successful functionalization.[2][3] The imidazo[1,2-a]pyridine core is an electron-rich bicyclic system, which influences the reactivity of its substituents. The key is to orchestrate the sequence of reactions and select conditions that favor the desired transformation while suppressing competing pathways.
Below is a diagram illustrating the key reactive sites of the molecule and their potential transformations.
Caption: Key reactive sites and common transformations for the scaffold.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses specific challenges encountered during the functionalization of 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid in a question-and-answer format.
Amide Coupling Reactions at the C6-Carboxylic Acid
Question 1: I am observing low yields and formation of multiple byproducts during the amide coupling of my amine with 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid using standard coupling reagents like HATU/DIPEA. What is going wrong?
Answer:
This is a frequent issue stemming from the inherent reactivity of the imidazo[1,2-a]pyridine core itself. The nucleophilic nitrogen atoms in the ring system can compete with your desired amine for the activated carboxylic acid, leading to undesired side products. The choice of coupling reagent and base is therefore critical to success.[4][5]
Potential Causes and Solutions:
-
Competing Nucleophilicity of Ring Nitrogens: The most common issue is the attack of a ring nitrogen from one molecule onto the activated carboxylate of another, leading to oligomerization or complex mixtures.
-
Expert Insight: To circumvent this, a two-step protocol involving the formation of an acyl chloride is often the most robust solution. This intermediate is highly reactive, allowing for rapid coupling with the desired amine at low temperatures, which kinetically disfavors the slower, competing side reactions.
-
Troubleshooting Protocol (Acyl Chloride Formation):
-
Suspend 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.
-
Add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (2.0-3.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
-
Dissolve the acyl chloride in fresh anhydrous DCM and add it slowly to a solution of your amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (2.0-3.0 eq) at 0 °C.
-
-
-
Choice of Coupling Reagent: While HATU is a potent coupling reagent, its high reactivity can sometimes be indiscriminate. Carbodiimide-based reagents can offer a milder alternative.
-
Alternative Reagents: Consider using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt).[6] These additives form an active ester intermediate that is less prone to side reactions than the O-acylisourea intermediate formed with EDC alone.[5][6]
-
Table 1: Recommended Conditions for Amide Coupling
| Coupling Method | Reagents | Solvent | Temperature | Key Considerations |
| Acid Chloride | 1. (COCl)₂ or SOCl₂2. Amine, TEA/DIPEA | DCM, Toluene | 0 °C to RT | Highly effective at minimizing side reactions from ring nitrogens. |
| Carbodiimide | EDC, HOBt, Amine, DIPEA | DMF, DCM | 0 °C to RT | Milder conditions; essential to include HOBt to suppress racemization and side reactions.[6] |
| Phosphonium Salt | PyBOP, Amine, DIPEA | DMF, NMP | RT | Good for hindered amines, but can also activate ring nitrogens if not controlled. |
Cross-Coupling Reactions at the C3-Chloro Position
Question 2: I am attempting a Suzuki-Miyaura coupling at the C3-chloro position, but I am getting significant amounts of a dehalogenated byproduct. How can I suppress this side reaction?
Answer:
Dehalogenation is a well-documented side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-rich heteroaromatics like imidazo[1,2-a]pyridine.[7][8] The mechanism often involves protonolysis of a key organopalladium intermediate. The choice of ligand, base, and solvent system is paramount to minimizing this pathway.[9][10]
Potential Causes and Solutions:
-
Ligand Choice: The ligand's role is to stabilize the palladium center and promote the desired reductive elimination step over undesired pathways. For challenging substrates, bulky, electron-rich phosphine ligands are often required.
-
Expert Insight: Second-generation Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent candidates.[9] Their steric bulk creates a coordination sphere around the palladium that favors the approach of the boronic acid partner and subsequent C-C bond formation, while sterically hindering pathways that lead to dehalogenation.
-
-
Base and Solvent System: Aqueous bases (like Na₂CO₃ or K₂CO₃ in water) can be a direct source of protons for the dehalogenation side reaction.
-
Troubleshooting Protocol (Anhydrous Suzuki Coupling):
-
Rigorous Drying: Ensure all glassware, reagents, and solvents are anhydrous. Use solvents like dioxane, toluene, or DMF from a solvent purification system or dried over molecular sieves.
-
Select a Non-Aqueous Base: Employ a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are effective bases for the Suzuki reaction but have low solubility in organic solvents, minimizing proton availability.
-
Catalyst System: Use a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable bulky phosphine ligand (e.g., SPhos). A 1:2 Pd:Ligand ratio is a good starting point.
-
Temperature Control: Start at a moderate temperature (e.g., 80-90 °C) and only increase if the reaction is sluggish. Higher temperatures can accelerate catalyst decomposition and side reactions.
-
-
Caption: A logical workflow for troubleshooting dehalogenation side reactions.
Question 3: During a Buchwald-Hartwig amination at the C3 position, I am observing N-arylation of the imidazo[1,2-a]pyridine ring itself. How can I improve the selectivity for C-N over N-N bond formation?
Answer:
This is a classic chemoselectivity challenge. The nucleophilic ring nitrogens of the imidazo[1,2-a]pyridine can compete with your amine nucleophile for the palladium center, leading to undesired N-arylation of the heterocycle. This is a known issue in C-N cross-coupling reactions.[11]
Potential Causes and Solutions:
-
Steric and Electronic Factors: The outcome is a delicate balance. The desired amine needs to be sufficiently nucleophilic to react, but not so basic that it promotes side reactions.
-
Expert Insight: Employing a more sterically hindered ligand can often solve this problem. A bulky ligand can create a crowded environment around the palladium, favoring the approach of a less hindered primary or secondary amine over the more sterically encumbered ring nitrogen. Ligands like Xantphos, with its wide bite angle, or highly hindered Josiphos-type ligands can be effective.
-
Base Selection: Using a weaker base may be beneficial. A strong base like NaOtBu or LHMDS can deprotonate the imidazo[1,2-a]pyridine ring, increasing its nucleophilicity and promoting N-arylation. A switch to a milder base like Cs₂CO₃ or K₃PO₄ can often improve selectivity.
-
Table 2: Recommended Conditions for Selective Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos or Josiphos-type ligand | Bulky ligands with specific bite angles can sterically disfavor N-arylation of the heterocycle. |
| Base | Cs₂CO₃, K₃PO₄ | Milder bases are less likely to deprotonate the imidazo[1,2-a]pyridine ring. |
| Solvent | Toluene, Dioxane | Aprotic solvents are standard; ensure they are anhydrous. |
| Temperature | 80-100 °C | Lower temperatures can improve selectivity by favoring the kinetic product. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid?
A1: This compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential degradation. It is a crystalline solid and should be handled with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]
Q2: Should I protect the carboxylic acid before attempting cross-coupling at the C3-chloro position?
A2: This is highly recommended. The free carboxylic acid can interfere with many palladium-catalyzed reactions by coordinating to the metal center or reacting with the base. Protecting it as a simple methyl or ethyl ester is a robust strategy. The ester can be formed using standard conditions (e.g., SOCl₂ in methanol, or Fischer esterification) and is stable to most cross-coupling conditions. It can be easily hydrolyzed back to the carboxylic acid at the end of the synthetic sequence using a base like LiOH.
Q3: How can I effectively monitor the progress of these reactions?
A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a rapid, qualitative assessment of starting material consumption and product formation. LC-MS is invaluable for confirming the mass of the desired product and identifying the masses of any byproducts, which is critical for effective troubleshooting.
References
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (URL not available)
- Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (URL not available)
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC - NIH. (URL not available)
- Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. (URL not available)
- Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. (URL not available)
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (URL not available)
-
Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations - PubMed. [Link]
- Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Deriv
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
- Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (URL not available)
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. [Link]
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL not available)
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Amide Synthesis - Fisher Scientific. [Link]
- 3-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid - Pipzine Chemicals. (URL not available)
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL not available)
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (URL not available)
- On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid deriv
-
Imidazo(1,2-a)pyridine-6-carboxylic acid | C8H6N2O2 | CID 7075376 - PubChem. [Link]
- Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 - ResearchG
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. [Link]
- Imidazo[1,2-a]pyridine-8-carboxylic Acid, 3-Chloro - Pipzine Chemicals. (URL not available)
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC - PubMed Central. (URL not available)
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. growingscience.com [growingscience.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid | Properties, Uses, Safety, Supplier China [pipzine-chem.com]
- 13. Imidazo(1,2-a)pyridine-6-carboxylic acid | C8H6N2O2 | CID 7075376 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you with the knowledge to navigate the complexities of catalyst selection and reaction optimization, ensuring successful and reproducible outcomes in your laboratory.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of imidazo[1,2-a]pyridines, offering insights into their root causes and providing actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a common challenge and can stem from several variables. A systematic approach is crucial for pinpointing the issue.[1]
-
Catalyst Inactivity or Degradation: The chosen catalyst may not be optimal for your specific substrates or may be degrading under the reaction conditions. Some catalysts are sensitive to air or moisture. For instance, while copper catalysts are widely used, certain reactions may benefit from other systems like gold-based catalysts, especially when mild conditions are required.[2] Conversely, platinum and certain gold(I) catalysts have been shown to be ineffective or lead to multiple impurities in some synthetic routes.[2]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For example, in a copper-catalyzed one-pot synthesis from aminopyridines and nitroolefins, CuBr was found to be the most effective catalyst in DMF at 80°C.[3] Deviation from these optimized conditions can significantly reduce the yield.
-
Substrate Reactivity: The electronic properties of your starting materials, particularly the 2-aminopyridine and the carbonyl compound, play a significant role. Electron-donating groups on the carbonyl compound and electron-rich 2-aminopyridines generally lead to higher yields.[4]
-
Incomplete Reaction or Side Product Formation: Monitor the reaction progress using thin-layer chromatography (TLC) or other analytical techniques. If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature. If side products are observed, a change in catalyst or solvent may be necessary to improve selectivity.
Q2: I'm observing the formation of significant side products. How can I improve the selectivity of my reaction?
The formation of side products can often be traced back to the catalyst's interaction with the substrates or intermediates.
-
Catalyst Choice: The nature of the catalyst can influence the reaction pathway. For example, in some gold-catalyzed reactions, the use of a picolinate (Pic) ligand on the gold catalyst (PicAuCl2) can promote the desired redox synthesis while minimizing side reactions.[2]
-
Solvent Effects: The solvent can dramatically impact the reaction's outcome. In a gold-catalyzed synthesis, dichloromethane was found to be the solvent of choice, while toluene, chlorobenzene, and 1,2-dichloroethane yielded no product.[2]
-
Temperature Control: Running the reaction at the optimal temperature can favor the kinetics of the desired product formation over side reactions.[1]
-
Stoichiometry: Precise control over the molar ratios of the reactants is essential to minimize side reactions.[1]
Q3: My catalyst seems to be deactivating during the reaction. What are the possible causes and solutions?
Catalyst deactivation can be a frustrating issue, leading to stalled reactions and low yields.
-
Poisoning: Certain functional groups on your substrates or impurities in the reagents or solvent can act as poisons to the catalyst. For instance, in some gold-catalyzed reactions, nitrogen-containing heterocycles in the substrate can coordinate to the gold center and inhibit its catalytic activity.[2] Ensure the purity of your starting materials and solvents.
-
Aggregation (for nanocatalysts): Nanoparticle catalysts can aggregate at high temperatures, leading to a loss of active surface area. Using a support material, such as titania for CuCl2, can improve stability and prevent aggregation, allowing for catalyst recycling.
-
Oxidation State Changes: For metal catalysts, the active catalytic species may be in a specific oxidation state. Undesired redox processes can convert the catalyst to an inactive state. In some copper-catalyzed A3-coupling reactions, an in-situ generation of a dynamic Cu(II)/Cu(I) combination using CuSO4 and sodium ascorbate was found to be more effective than a single Cu(I) catalyst.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the selection and optimization of catalysts for imidazo[1,2-a]pyridine synthesis.
Q1: What are the most common classes of catalysts used for imidazo[1,2-a]pyridine synthesis, and what are their pros and cons?
Several catalytic systems have been successfully employed, each with its own advantages and disadvantages.
| Catalyst Class | Examples | Pros | Cons |
| Copper-Based | CuI, CuBr, CuSO4, CuCl2/nano TiO2 | Inexpensive, readily available, effective for various synthetic routes including A3-coupling and oxidative cyclizations.[3] | Can sometimes require higher temperatures; catalyst recovery may be challenging for homogeneous systems. |
| Gold-Based | PicAuCl2, AuCl, Ph3PAuNTf2 | High catalytic activity under mild conditions, good functional group tolerance.[2] | More expensive than copper catalysts; some gold(I) catalysts can be sluggish and produce impurities.[2] |
| Iron-Based | FeCl3 | Inexpensive, environmentally friendly. | May have a more limited substrate scope compared to copper or gold. |
| Iodine-Based | Molecular Iodine (I2) | Cost-effective, metal-free, environmentally benign, effective in multicomponent reactions.[3] | May not be suitable for all substrate combinations. |
| Metal-Free | KI/tert-butyl hydroperoxide, flavin/iodine, CBrCl3 | Avoids transition metal contamination, often uses greener reaction conditions.[3] | May require specific activators (e.g., ultrasound) or have a narrower range of applications. |
| Heterogeneous | ZnS-ZnFe2O4 nanocatalyst, CuCl2/nano TiO2 | Easily separable and recyclable, promotes green chemistry principles.[4] | May have lower activity compared to homogeneous counterparts; potential for metal leaching. |
Q2: How do I select the appropriate catalyst for my specific starting materials?
The choice of catalyst is highly dependent on the nature of your substrates.
-
Functional Group Tolerance: If your substrates contain sensitive functional groups, a milder catalytic system, such as a gold-based catalyst, may be preferable.[2] Copper(I)-catalyzed aerobic oxidative synthesis has been shown to be compatible with a broad range of functional groups.[3]
-
Electronic Effects: As mentioned in the troubleshooting guide, the electronic properties of your starting materials are a key consideration. For electron-poor aldehydes, a more active catalyst may be required to achieve good yields. Conversely, electron-rich substrates may react well with a wider range of catalysts.[4]
-
Desired Reaction Pathway: Different catalysts can favor different reaction mechanisms. For example, A3-coupling reactions are often efficiently catalyzed by copper salts.[5] For redox-neutral syntheses, gold catalysts have proven effective.[2]
Q3: What are the advantages of using a "green" catalyst or solvent system?
Green chemistry principles are increasingly important in modern organic synthesis.
-
Environmental Impact: Using water as a solvent and employing metal-free or recyclable catalysts reduces the generation of hazardous waste.[3]
-
Cost-Effectiveness: Water is an inexpensive and abundant solvent. Recyclable catalysts, such as the ZnS-ZnFe2O4 nanocatalyst, can be used for multiple reaction cycles, reducing overall cost.[4]
-
Safety: Avoiding toxic solvents and reagents improves laboratory safety.
-
Simplified Workup: Reactions in aqueous media or with heterogeneous catalysts can often have simpler workup procedures. For instance, a ZnS-ZnFe2O4 nanocatalyst can be easily separated from the reaction mixture using a magnet.[4]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Copper-Catalyzed Aerobic Oxidative Synthesis
This protocol is adapted from a procedure for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.[3]
Materials:
-
2-aminopyridine derivative (1.0 mmol)
-
Acetophenone derivative (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Dimethylformamide (DMF) (3 mL)
-
Reaction vial equipped with a magnetic stir bar
-
Oil bath
Procedure:
-
To the reaction vial, add the 2-aminopyridine derivative, acetophenone derivative, and CuI.
-
Add DMF to the vial.
-
Seal the vial and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Gold-Catalyzed Redox Synthesis Mechanism
The following diagram illustrates a proposed mechanism for the gold-catalyzed synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine N-oxides and alkynes.[2] The gold catalyst activates the alkyne, facilitating nucleophilic attack by the N-oxide. Subsequent rearrangement leads to a gold-carbenoid intermediate, which then undergoes cyclization and aromatization to form the final product.
Caption: Proposed mechanism for gold-catalyzed imidazo[1,2-a]pyridine synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Nanomaterials Chemistry. (2024, June 29). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from [Link]
- Zhu, D.-J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487.
-
National Institutes of Health. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Retrieved from [Link]
-
Wiley Online Library. (2022, January 20). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. nanomaterchem.com [nanomaterchem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid: A Comparative Guide to Hit Confirmation
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities, including potential anticancer and anti-inflammatory properties.[1][2] This guide provides a comprehensive framework for the validation of a novel hit compound, 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid , moving from initial biochemical activity to cellular target engagement.
This document is designed to be a practical resource, offering not just protocols, but the strategic reasoning behind experimental choices. We will compare our hit compound's performance against a known inhibitor, illustrating a rigorous, self-validating workflow essential for progressing a hit towards a lead candidate.
The Strategic Imperative: Why Rigorous Hit Validation Matters
Initial high-throughput screening (HTS) campaigns often yield a plethora of "hits." However, a significant portion of these are false positives or promiscuous inhibitors that can derail a drug discovery program. A systematic and multi-faceted validation cascade is therefore not just a procedural step, but a critical investment of resources to ensure that only the most promising and mechanistically sound compounds are advanced. This guide will walk through a logical progression of assays designed to build confidence in our hit compound at each stage.
Hypothetical Target and Comparator Compound
Based on the well-documented activity of imidazo[1,2-a]pyridine derivatives as kinase inhibitors, we will proceed with the hypothesis that 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is an inhibitor of PIM1 kinase .[3][4][5] PIM1 is a serine/threonine kinase implicated in various cancers and inflammatory conditions, making it a therapeutically relevant target.[6]
For a robust comparative analysis, we will benchmark our hit compound against SGI-1776 , a well-characterized PIM1 inhibitor with an imidazo[1,2-b]pyridazine core.[7][8] This structural similarity and established activity make it an excellent reference compound.
The Validation Workflow: A Three-Tiered Approach
Our validation strategy is built on three pillars: confirming biochemical potency, characterizing direct binding, and verifying cellular target engagement.
Caption: A three-tiered workflow for hit validation.
Tier 1: Confirmation of Biochemical Potency
The first step is to confirm the inhibitory activity of our hit compound in a robust, quantitative biochemical assay. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced by the kinase reaction, providing a sensitive and reliable readout of enzyme activity.[9][10]
Experimental Protocol: PIM1 Kinase ADP-Glo™ Assay
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human PIM1 kinase to the desired concentration in the reaction buffer.
-
Prepare a solution of a suitable PIM1 substrate (e.g., a synthetic peptide) and ATP in the reaction buffer.
-
Prepare serial dilutions of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid and the comparator, SGI-1776 , in DMSO, followed by a final dilution in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compounds and controls.
-
Add the PIM1 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Data Summary
| Compound | PIM1 IC₅₀ (nM) |
| 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid | 150 |
| SGI-1776 | 15 |
This is a hypothetical data table for illustrative purposes.
The results from this assay would provide the first quantitative measure of our hit compound's potency against the target kinase, directly compared to a known inhibitor.
Tier 2: Characterization of Direct Binding Kinetics
While an IC₅₀ value confirms inhibitory activity, it does not provide information about the direct binding of the compound to the target protein. Surface Plasmon Resonance (SPR) is a powerful biophysical technique that allows for the real-time, label-free measurement of binding kinetics (association and dissociation rates) and affinity (K D).[11][12]
Caption: Simplified workflow of an SPR experiment.
Experimental Protocol: SPR Analysis of PIM1-Inhibitor Interaction
-
Immobilization of PIM1 Kinase:
-
Activate a carboxymethylated dextran sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of recombinant PIM1 kinase in a low ionic strength buffer to facilitate covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid and SGI-1776 in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the sensor surface at a constant flow rate, allowing for an association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface between compound injections with a pulse of a low pH solution if necessary.
-
-
Data Analysis:
-
The binding response is measured in Resonance Units (RU).
-
Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
-
Comparative Data Summary
| Compound | kₐ (1/Ms) | k d (1/s) | K D (nM) |
| 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid | 1.2 x 10⁵ | 2.5 x 10⁻³ | 21 |
| SGI-1776 | 3.5 x 10⁵ | 7.0 x 10⁻⁴ | 2 |
This is a hypothetical data table for illustrative purposes.
The SPR data provides a deeper understanding of the binding interaction, complementing the biochemical potency data. A strong correlation between the IC₅₀ and K D values increases confidence in the hit compound.
Tier 3: Verification of Cellular Target Engagement
The final and most critical step in hit validation is to confirm that the compound interacts with its intended target in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in intact cells or cell lysates.[13][14] The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[14]
Experimental Protocol: PIM1 CETSA
-
Cell Treatment:
-
Culture a suitable cell line that expresses PIM1 kinase (e.g., a human cancer cell line).
-
Treat the cells with various concentrations of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid or SGI-1776 , including a vehicle control (DMSO).
-
Incubate the cells to allow for compound uptake and target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes). This will cause the denaturation and precipitation of unstable proteins.
-
Cool the samples to room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble fraction (containing the stabilized, non-precipitated PIM1) from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble PIM1 in the supernatant using a specific detection method, such as Western blotting or an immunoassay (e.g., ELISA or AlphaScreen®).[15]
-
-
Data Analysis:
-
Plot the amount of soluble PIM1 as a function of temperature for each compound concentration.
-
The binding of the inhibitor will result in a shift of the melting curve to a higher temperature.
-
Alternatively, an isothermal dose-response can be performed at a single, optimized temperature to determine the EC₅₀ for target engagement.
-
Comparative Data Summary
| Compound | PIM1 Thermal Shift (ΔT m ) at 10 µM (°C) | Cellular Target Engagement EC₅₀ (µM) |
| 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid | + 4.2 | 0.8 |
| SGI-1776 | + 6.5 | 0.1 |
This is a hypothetical data table for illustrative purposes.
A significant thermal shift and a potent cellular EC₅₀ provide strong evidence that 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid engages PIM1 kinase within the complex milieu of the cell.
Conclusion and Future Directions
This comprehensive, three-tiered validation workflow provides a robust framework for confirming 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid as a bona fide hit compound for PIM1 kinase. By systematically progressing from biochemical potency to direct binding and finally to cellular target engagement, and by consistently comparing its performance to a known inhibitor, we can build a strong, data-driven case for its advancement into lead optimization.
The successful validation of this hit compound would pave the way for further studies, including selectivity profiling against other kinases, determination of its mechanism of action (e.g., ATP-competitive or allosteric), and assessment of its effects on downstream signaling pathways and cellular phenotypes. This rigorous, evidence-based approach is fundamental to increasing the probability of success in the challenging yet rewarding endeavor of drug discovery.
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Available at: [Link]
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Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. ResearchGate. Available at: [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Center for Biotechnology Information. Available at: [Link]
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Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. National Center for Biotechnology Information. Available at: [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. Available at: [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Center for Biotechnology Information. Available at: [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). ResearchGate. Available at: [Link]
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Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. ACS Publications. Available at: [Link]
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Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available at: [Link]
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A Comparative Analysis of Synthetic Routes to Substituted Imidazo[1,2-a]pyridines: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a privileged heterocyclic motif. Its inherent structural and electronic characteristics have cemented its role in a diverse range of bioactive molecules, from anxiolytics like alpidem to proton pump inhibitors and innovative anti-cancer agents. Consequently, the development of efficient, versatile, and scalable synthetic methodologies to access functionally diverse imidazo[1,2-a]pyridines remains a highly active and crucial area of chemical research.
This guide presents a comparative analysis of key synthetic strategies for constructing substituted imidazo[1,2-a]pyridines. We will explore the nuances of classical one-pot multicomponent reactions and contrast them with modern transition-metal-catalyzed approaches. By examining their mechanisms, scope, and practical applications, supported by experimental data and protocols, this guide aims to equip researchers with the knowledge to select the most suitable synthetic route for their specific target molecules.
Multicomponent Reactions: The Power of Simplicity and Diversity
One-pot multicomponent reactions (MCRs) represent a highly atom-economical and efficient approach to complex molecule synthesis. For imidazo[1,2-a]pyridines, several powerful MCRs have become foundational.
The Ortoleva-King and Related Three-Component Syntheses
Historically, the Ortoleva-King reaction, a condensation of a 2-aminopyridine with an α-haloketone, was a standard method. However, a more versatile and widely adopted evolution is the one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and a terminal alkyne. This reaction, often catalyzed by various metal salts, offers a rapid entry to a wide array of substituted imidazo[1,2-a]pyridines.
Mechanism: The reaction is initiated by the catalyst-mediated formation of a propargylamine from the aldehyde and alkyne. The 2-aminopyridine then undergoes a Michael addition to this activated intermediate. A subsequent intramolecular cyclization, followed by aromatization, yields the final imidazo[1,2-a]pyridine product.
Caption: Mechanism of the three-component synthesis of imidazo[1,2-a]pyridines.
Comparative Performance of Catalysts: The choice of catalyst significantly impacts reaction efficiency, with modern methods favoring more sustainable options over traditional copper iodide.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| InCl₃ | Toluene | 110 | 85-95 |
| FeCl₃ | None (Neat) | 80 | 70-93 |
| Montmorillonite K-10 | None (Neat) | 80 | 82-95 |
| Fe(OTf)₃ | 1,2-Dichloroethane | 80 | High |
| Table 1: Comparison of catalysts for the three-component synthesis of imidazo[1,2-a]pyridines. |
Experimental Protocol: Iron(III) Chloride Catalyzed Synthesis
-
Combine 2-aminopyridine (1 mmol), an aldehyde (1 mmol), a terminal alkyne (1.2 mmol), and anhydrous FeCl₃ (5 mol%) in a reaction vessel.
-
Heat the mixture at 80 °C with stirring, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is another cornerstone MCR for accessing imidazo-fused heterocycles. This acid-catalyzed condensation of an aminoazine, an aldehyde, and an isocyanide provides a rapid and modular route to the imidazo[1,2-a]pyridine core.
Mechanism: The reaction commences with the acid-catalyzed formation of an imine from the aminoazine and aldehyde. The nucleophilic isocyanide then engages in a [4+1] cycloaddition with the imine intermediate. A final tautomerization step yields the aromatic imidazo[1,2-a]pyridine product.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
Comparison of Catalytic Systems: Various Brønsted and Lewis acids can effectively catalyze the GBB reaction.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Sc(OTf)₃ | Methanol | 65 | 43-98 |
| ZrOCl₂·8H₂O | Methanol | Reflux | 72-96 |
| p-TSA | Methanol | 60 | 70-92 |
| Table 2: Comparison of catalysts for the Groebke-Blackburn-Bienaymé reaction. |
Experimental Protocol: Zirconyl Chloride Catalyzed GBB Reaction
-
To a solution of 2-aminopyridine (1 mmol), an aldehyde (1 mmol), and an isocyanide (1 mmol) in methanol (5 mL), add ZrOCl₂·8H₂O (10 mol%).
-
Stir the reaction mixture at reflux temperature, monitoring completion by TLC.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Transition-Metal-Catalyzed Cyclizations: Precision and Complexity
For the synthesis of more complex or specifically functionalized imidazo[1,2-a]pyridines, transition-metal-catalyzed methods, particularly those involving C-H activation, offer unparalleled precision.
Palladium-Catalyzed Intramolecular C-H Amination
A powerful modern strategy involves the palladium-catalyzed intramolecular C-H amination of N-(pyridin-2-yl)enaminones. This approach allows for the pre-installation of substituents on the enaminone starting material, enabling the synthesis of highly tailored products.
Mechanistic Overview: The catalytic cycle is proposed to begin with the coordination of a Pd(II) catalyst to the enaminone substrate. This facilitates an intramolecular C-H activation and amination sequence, forming a six-membered palladacycle intermediate. Subsequent reductive elimination furnishes the desired imidazo[1,2-a]pyridine and regenerates a Pd(0) species, which is then re-oxidized to complete the catalytic cycle.
Caption: Proposed mechanism for the Pd-catalyzed intramolecular C-H amination.
Scope and Limitations: This method demonstrates a broad substrate scope, accommodating various substituents on both the pyridine and enaminone components. However, significant steric hindrance near the targeted C-H bond can diminish reaction efficiency.
Experimental Protocol: Palladium-Catalyzed Synthesis
-
In a sealed tube, charge N-(pyridin-2-yl)enaminone (0.2 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).
-
Add anhydrous 1,2-dichloroethane (2 mL).
-
Seal the tube and heat the mixture at 120 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel.
Conclusion: Selecting the Optimal Synthetic Strategy
The synthesis of substituted imidazo[1,2-a]pyridines is supported by a rich and varied arsenal of chemical reactions.
-
Multicomponent Reactions (MCRs) like the three-component Ortoleva-King type and the Groebke-Blackburn-Bienaymé reaction offer operational simplicity, speed, and the ability to rapidly generate libraries of compounds from simple, readily available starting materials. They are ideal for lead discovery and initial structure-activity relationship (SAR) studies.
-
Transition-Metal-Catalyzed Cyclizations , particularly modern C-H activation strategies, provide a more controlled and precise approach. While requiring more elaborate starting materials, they excel in the synthesis of highly functionalized and complex target molecules that may be inaccessible through MCRs, making them invaluable for lead optimization and the synthesis of intricate natural products or materials.
The ultimate choice of synthetic route will be guided by the specific structural requirements of the target molecule, the desired level of molecular diversity, and the practical considerations of laboratory resources and scalability. This comparative guide provides the foundational knowledge for researchers to navigate these choices and strategically design their synthetic pathways toward this vital class of heterocyclic compounds.
References
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Kamal, A., Ramana, K. V., Ramu, R., & Kumar, K. A. (2007). InCl3-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines. Tetrahedron Letters, 48(20), 3549-3553. [Link]
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Wang, X., et al. (2009). A general and efficient iron-catalyzed multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 7(23), 4889-4895. [Link]
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Teimouri, A., & Chermahini, A. N. (2011). Montmorillonite K-10 as an efficient and reusable catalyst for the one-pot synthesis of imidazo[1,2-a]pyridines. Monatshefte für Chemie - Chemical Monthly, 142(7), 741-745. [Link]
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Suresh, M., & Sandhu, J. S. (2012). Iron(III) triflate as an efficient catalyst for the one-pot synthesis of imidazo[1,2-a]pyridines. Tetrahedron Letters, 53(10), 1244-1247. [Link]
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Li, X., Chen, J., & Wu, J. (2011). Palladium-catalyzed intramolecular C–H amination of N-(pyridin-2-yl)enaminones for the synthesis of imidazo[1,2-a]pyridines. Organic Letters, 13(23), 6140-6143. [Link]
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Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a New Three-Component Condensation. Synlett, 1998(06), 661-663. [Link]
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Reddy, C. R., & Kumar, M. S. (2007). Zirconyl chloride: a new and efficient catalyst for the one-pot synthesis of imidazo[1,2-a]pyridines. Tetrahedron Letters, 48(42), 7479-7482. [Link]
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Adib, M., Mohammadi, B., & Koloogani, S. A. (2006). A novel and an efficient one-pot synthesis of imidazo[1,2-a]pyridines. Tetrahedron Letters, 47(29), 5121-5124. [Link]
A Senior Application Scientist's Guide to Assessing the Selectivity of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic Acid-Based Inhibitors
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its versatile binding capabilities and presence in numerous clinically evaluated agents.[1][2] Its rigid, bicyclic nature provides a three-dimensional framework that can be precisely decorated with functional groups to achieve high-affinity interactions with biological targets. Within the vast landscape of drug discovery, protein kinases remain a primary focus, and the development of selective inhibitors is paramount.[3] Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a rigorous and multi-faceted assessment of selectivity is not merely a characterization step but a critical determinant of clinical success.
This guide provides an in-depth framework for assessing the selectivity of a specific, promising class of compounds: those based on the 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid core. We will delve into the causality behind experimental choices, provide actionable protocols for key assays, and compare the potential profiles of these inhibitors against established alternatives, grounding our discussion in authoritative data and methodologies.
The 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic Acid Scaffold: A Platform for Targeted Inhibition
The specified scaffold possesses distinct chemical features that make it an attractive starting point for inhibitor design. The imidazo[1,2-a]pyridine core serves as the primary anchoring element, while the chlorine atom at the C3 position and the carboxylic acid at the C6 position offer vectors for chemical modification to fine-tune potency and selectivity.[1][4] For instance, the carboxylic acid group can engage in crucial hydrogen bonding interactions within an ATP-binding pocket or serve as a handle for further derivatization.
While this specific scaffold may represent a novel chemotype or a key synthetic intermediate, its derivatives have been explored as potent inhibitors of various kinases, including FMS-like tyrosine kinase 3 (FLT3), RAF, and the TAM family kinases Mer and Axl.[5][6][7] The overarching goal is to leverage this scaffold to design inhibitors that potently engage the intended target while sparing other kinases, particularly those with highly homologous ATP-binding sites.
A Multi-Tiered Strategy for Selectivity Profiling
A robust assessment of inhibitor selectivity requires a tiered approach, moving from high-throughput biochemical screens to more physiologically relevant cell-based assays. This progression allows for the early identification of promising candidates and the thorough characterization of their on- and off-target effects.
Caption: Tiered workflow for kinase inhibitor selectivity assessment.
Foundational Assessment: Biochemical Assays
Biochemical assays provide the cleanest initial assessment of an inhibitor's interaction with a purified kinase enzyme. They are essential for determining intrinsic potency and establishing a baseline selectivity profile.[3]
A. Large-Scale Kinome Profiling
The most comprehensive initial step is to screen the inhibitor against a large panel of kinases.[8][9] Platforms like Eurofins' KINOMEscan® or Reaction Biology's HotSpot™ offer panels covering the majority of the human kinome.
-
Causality and Experimental Choice: The KINOMEscan® platform, for example, is a competition binding assay.[10] It measures the ability of a test compound to displace a known, immobilized ligand from the kinase's ATP-binding site. This format is advantageous because it is independent of enzymatic activity, allowing for the assessment of inhibitors that target both active and inactive kinase conformations.[11] A primary screen is typically performed at a single high concentration (e.g., 1-10 µM) to cast a wide net and identify all potential interactions. The output, often expressed as "% Control," reveals which kinases are bound by the inhibitor.
-
Protocol: Single-Point KINOMEscan® Profiling
-
Compound Preparation: Solubilize the 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid-based inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Submission: Provide the compound to a commercial vendor (e.g., Eurofins Discovery) for screening against their largest available kinase panel (e.g., scanMAX with 468 kinases) at a final concentration of 10 µM.
-
Assay Principle: The vendor incubates DNA-tagged kinases with the test compound and an immobilized, active-site directed ligand. Kinases that are not bound by the test compound will bind to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are reported as percent of DMSO control (%Ctrl), where a lower value indicates stronger binding of the test compound. A common threshold for a "hit" is %Ctrl < 10 or %Ctrl < 1.
-
B. Potency Determination (IC50/Kd)
Following the broad screen, it is crucial to determine the precise potency (IC50 or Kd) for the primary target and any significant off-target hits.
-
Causality and Experimental Choice: An IC50 value (half-maximal inhibitory concentration) is typically determined using an enzymatic assay that measures the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced.[12][13] Its high sensitivity and luminescent readout make it suitable for a wide range of kinases. It's critical to run these assays at or near the Michaelis constant (Km) for ATP for each specific kinase, as this provides a standardized condition for comparing inhibitor affinities across different enzymes.[14]
-
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
-
Reagent Preparation: Prepare a reaction buffer containing the purified target kinase and its specific peptide substrate.
-
Compound Titration: Create a serial dilution of the inhibitor (e.g., 10-point, 3-fold dilution starting from 30 µM) in a 384-well plate.
-
Kinase Reaction: Add the kinase/substrate mix to the wells containing the inhibitor. Initiate the reaction by adding ATP at a concentration equal to the kinase's reported Km,ATP. Incubate at room temperature for 1 hour.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP Conversion & Detection: Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Physiological Relevance: Cell-Based Assays
Biochemical assays, while essential, do not account for cellular factors like membrane permeability, intracellular ATP concentrations (which are much higher than Km), or the engagement of the target in its native signaling complex.[14] Cell-based assays are therefore the critical next step.
-
Causality and Experimental Choice: A target engagement assay directly confirms that the inhibitor binds to its intended kinase inside a living cell. This is followed by a pharmacodynamic assay, such as a Western blot for the phosphorylated substrate of the target kinase, to prove that target binding translates into functional inhibition of the signaling pathway.[15] Finally, a phenotypic assay, like a cell proliferation assay in a cancer cell line known to be dependent on the target kinase, links functional inhibition to a biological outcome.
-
Protocol: Cellular Target Inhibition Workflow
-
Cell Line Selection: Choose a cell line where the target kinase is a known driver of proliferation (e.g., a cell line with a ROS1 fusion for a ROS1 inhibitor).
-
Treatment: Seed the cells and treat with a dose-response of the inhibitor for a relevant time period (e.g., 2-4 hours for signaling inhibition, 72 hours for proliferation).
-
Target Phosphorylation Analysis (Western Blot):
-
Lyse the cells treated for 2-4 hours and quantify total protein.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target's immediate downstream substrate (e.g., phospho-SHP2 for ROS1) and a total protein or loading control (e.g., GAPDH).
-
Incubate with secondary HRP-conjugated antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity to determine the IC50 for pathway inhibition.
-
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
For cells treated for 72 hours, add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence and plot against inhibitor concentration to determine the GI50 (half-maximal growth inhibition).
-
-
Caption: Inhibition of a ROS1 fusion oncogene signaling pathway.
Comparative Analysis: Benchmarking Against Alternatives
To contextualize the selectivity profile of a novel 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid derivative (hypothetically named "IPCA-1"), it must be compared against established inhibitors targeting similar kinases. Repotrectinib and Entrectinib are excellent comparators as they are known ROS1/TRK/ALK inhibitors, with Repotrectinib being a next-generation inhibitor designed to overcome resistance mutations.[16][17][18]
Table 1: Comparative Biochemical Selectivity Profile
| Kinase Target | IPCA-1 (IC50, nM) | Repotrectinib (IC50, nM)[16][19] | Entrectinib (IC50, nM)[17][20] |
| ROS1 | 5 | < 1 | 7 |
| TRKA | 15 | < 1 | 1 |
| TRKB | 25 | < 1 | 3 |
| TRKC | 20 | < 1 | 5 |
| ALK | 40 | < 1 | 12 |
| JAK2 | > 1000 | 148 | > 100 |
| FAK | > 1000 | 181 | > 100 |
| VEGFR2 | 850 | > 10000 | > 5000 |
| SRC | > 2000 | > 10000 | > 10000 |
Data for IPCA-1 is hypothetical for illustrative purposes. Data for Repotrectinib and Entrectinib are representative values from published sources.
Interpretation of Data: This table illustrates how a novel inhibitor, IPCA-1, might stack up. While potent against the primary targets (ROS1, TRK family, ALK), its selectivity window over other kinases like VEGFR2 is narrower compared to Repotrectinib. Repotrectinib demonstrates exceptional potency and a very clean off-target profile in biochemical assays.[16][19] Entrectinib is also a potent pan-TRK, ROS1, and ALK inhibitor.[17] The key differentiator for a new agent would be its unique selectivity profile, potential to overcome resistance, or improved safety margins derived from avoiding certain off-targets.
Table 2: Comparative Cellular Activity
| Cell Line (Driver) | IPCA-1 (GI50, nM) | Repotrectinib (GI50, nM)[16] | Entrectinib (GI50, nM)[17] |
| HCC78 (SLC34A2-ROS1) | 12 | 1.1 | 19 |
| KM12 (TPM3-NTRK1) | 35 | 4.3 | 4 |
| K562 (BCR-ABL) | > 5000 | > 10000 | > 10000 |
Data for IPCA-1 is hypothetical. Data for comparators are representative values from published sources.
Interpretation of Data: The cellular data should correlate with the biochemical potency. In this hypothetical example, IPCA-1 shows potent, on-target anti-proliferative activity in cell lines driven by ROS1 and NTRK1 fusions, while having no effect on a cell line driven by an unrelated kinase (BCR-ABL). This confirms that its biochemical selectivity translates into selective efficacy in a cellular context.
Conclusion
Assessing the selectivity of novel inhibitors, such as those derived from the 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid scaffold, is a rigorous, multi-step process that forms the foundation of their preclinical evaluation. By progressing from broad, biochemical kinome profiling to specific, functional cell-based assays, researchers can build a comprehensive understanding of a compound's activity profile. This systematic approach, which explains the "why" behind each experimental choice, is crucial for identifying candidates with the highest potential for clinical success. The ultimate goal is to develop inhibitors that are not only potent against their intended target but also possess a wide therapeutic window, a direct consequence of a well-defined and superior selectivity profile.
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Adingra, K., Coulibaly, S., Alain, K., Ouattara, M. and Sissouma, D. (2022) Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. [Link]
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Guesmi, Z., Fantini, D., El Ayeb, A., et al. (2025) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. [Link]
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Bamborough, P., Drewry, D., Harper, G., et al. (2015) Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 58(1), 7-19. [Link]
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Reaction Biology. (2022) Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]
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Drilon, A., Siena, S., Ou, S. I., et al. (2019) Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date. OncoTargets and Therapy, 12, 7937–7942. [Link]
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Cocco, E., Schram, A. M., Ou, S. I., et al. (2021) Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations. Molecular Cancer Therapeutics, 20(9), 1624-1636. [Link]
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Senger, J., Melesina, J., Marek, M., et al. (2018) Multicomponent synthesis and binding mode of imidazo[1,2-a]pyridine-capped selective HDAC6 inhibitors. Scientific Reports, 8(1), 8009. [Link]
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Chen, Y., Yu, B., Wang, Y., et al. (2022) An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. RSC Medicinal Chemistry, 13(10), 1239-1246. [Link]
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Al-Warhi, T., Sabt, A., El-Gamal, M., et al. (2022) The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6061. [Link]
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Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery Website. [Link]
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Ardini, E., Menichincheri, M., Banfi, P., et al. (2016) Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628-639. [Link]
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Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular informatics, 37(9-10), e1800024. [Link]
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Al-Ostoot, F. H., Al-Ghamdi, O. S., Al-Massarani, S. M., et al. (2021) Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 785. [Link]
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Celtarys Research. (2025) Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Website. [Link]
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ASCO Post. (2019) Repotrectinib Shows Encouraging Safety, Efficacy for Patients With ROS1+ NSCLC. ASCO Post. [Link]
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Zask, A., et al. (2011) Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 21(16), 4858-4861. [Link]
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Benchmarking 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid: A Comparative Guide for Target Identification and Profiling
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties.[1][2][3] This guide provides a comprehensive framework for benchmarking a novel derivative, 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid, against a known inhibitor library to elucidate its mechanism of action and identify potential therapeutic targets. As specific biological targets for this particular compound are not yet established, our approach will begin with a broad, unbiased screen and progressively narrow the focus to specific kinases and cellular pathways.
This document is intended for researchers, scientists, and drug development professionals. It will detail the experimental rationale, provide step-by-step protocols for key assays, and present data in a clear, comparative format to guide further investigation.
Experimental Strategy: A Tiered Approach to Target Discovery
A logical and resource-efficient strategy for characterizing a novel compound with an unknown mechanism of action is to employ a tiered screening cascade. This approach begins with a broad screen to identify a class of potential targets, followed by more focused secondary and cellular assays to confirm and characterize the activity.
Caption: A tiered experimental workflow for benchmarking the novel compound.
Tier 1: Primary Screening - Identifying the Target Class
The initial step is to screen 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid against a comprehensive library of known kinase inhibitors. This will help to broadly classify its activity and identify potential kinase targets.
Selection of the Inhibitor Library
For this initial screen, a diverse and well-characterized kinase inhibitor library is crucial. The Tocriscreen Kinase Inhibitor 3.0 library from Tocris Bioscience is an excellent choice as it contains 210 compounds targeting over 60 different kinases, providing broad coverage across the kinome. An alternative with even broader scope would be the Comprehensive Kinase Screening Library from Cayman Chemical , which includes over 850 inhibitors.[2]
High-Throughput Kinase Assay
A robust and versatile kinase assay is required for the primary screen. The ADP-Glo™ Kinase Assay from Promega is a suitable platform as it measures the amount of ADP produced during a kinase reaction, making it a universal assay applicable to a wide range of kinases.[4] Its luminescent readout provides high sensitivity and a large dynamic range.
-
Plate Preparation: In a 384-well plate, add 2.5 µL of a 2X concentration of each kinase from a diverse panel (e.g., representatives from tyrosine, serine/threonine, and lipid kinase families).
-
Compound Addition: Add 25 nL of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid (at a screening concentration of 10 µM) or control inhibitors from the library to the appropriate wells.
-
Reaction Initiation: Add 2.5 µL of a 2X ATP and substrate solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
Anticipated Data from Primary Screen
The primary screen will yield percentage inhibition data for 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid against a panel of kinases.
| Kinase Target | % Inhibition by Test Compound (10 µM) | % Inhibition by Control Inhibitor (1 µM) |
| EGFR | 85.2% | 98.5% (Gefitinib) |
| VEGFR2 | 78.9% | 95.1% (Sunitinib) |
| SRC | 92.1% | 99.2% (Dasatinib) |
| ABL1 | 88.6% | 97.8% (Imatinib) |
| p38α | 25.4% | 96.3% (SB 203580) |
| JNK1 | 15.8% | 94.7% (SP600125) |
| AKT1 | 10.3% | 92.5% (MK-2206) |
Hypothetical data for illustrative purposes.
Tier 2: Hit Confirmation and Potency Determination
Kinases showing significant inhibition (typically >50%) in the primary screen are considered "hits." The next step is to confirm these hits and determine the potency of the compound.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[5] This is determined by performing the kinase assay with a range of concentrations of the test compound.
-
Prepare serial dilutions of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid, typically from 100 µM down to 1 nM.
-
Perform the ADP-Glo™ Kinase Assay as described above for the identified hit kinases (e.g., EGFR, VEGFR2, SRC, ABL1).
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
Orthogonal Assay
To ensure the observed inhibition is not an artifact of the primary assay format, it is crucial to confirm the results using an orthogonal method. A different technology, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) , should be employed.
Comparative IC50 Data
The IC50 values for 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid should be compared to those of well-established inhibitors for the same targets.
| Kinase Target | IC50 of Test Compound (nM) | IC50 of Reference Inhibitor (nM) | Reference Inhibitor |
| EGFR | 150 | 25 | Gefitinib |
| VEGFR2 | 220 | 50 | Sunitinib |
| SRC | 85 | 1 | Dasatinib |
| ABL1 | 110 | 100 | Imatinib |
Hypothetical data for illustrative purposes.
Tier 3: Cellular Characterization
Once on-target activity has been confirmed in biochemical assays, the next critical step is to assess the compound's effects in a cellular context.
Cell Viability and Cytotoxicity Assays
These assays determine the concentration at which the compound affects cell proliferation and health. The CellTiter-Glo® Luminescent Cell Viability Assay from Promega is a widely used method that measures ATP levels as an indicator of metabolically active cells.[7]
-
Cell Seeding: Seed cancer cell lines known to be dependent on the identified target kinases (e.g., A549 for EGFR, K562 for ABL1) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid and control inhibitors for 72 hours.
-
Assay Reagent: Add CellTiter-Glo® Reagent to each well.
-
Incubation and Lysis: Mix on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence with a plate reader.
Target Engagement Assays
To confirm that the compound interacts with its intended target within the complex cellular environment, a target engagement assay is essential. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Phospho-protein Western Blot
To verify that the compound inhibits the kinase's activity within the cell, a Western blot can be performed to measure the phosphorylation of a known downstream substrate of the target kinase. A reduction in the phosphorylated substrate in the presence of the compound indicates target inhibition.
Conclusion
This guide outlines a systematic and robust workflow for the initial characterization and benchmarking of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid. By starting with a broad kinase screen and progressively focusing on confirmed hits through potency determination and cellular assays, researchers can efficiently identify the primary targets of this novel compound. The comparative data generated against well-established inhibitors will provide a clear benchmark of its potency and selectivity, guiding future lead optimization and drug development efforts.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic Acid
This guide provides essential safety and logistical protocols for the proper disposal of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid. As a chlorinated heterocyclic compound integral to many pharmaceutical research and drug development pipelines, its handling and disposal demand a rigorous, safety-first approach. This document moves beyond mere procedural steps to explain the scientific rationale behind these protocols, ensuring a culture of safety and compliance in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Analogous compounds, such as 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2] The parent imidazopyridine ring system is a cornerstone in medicinal chemistry, but like many nitrogen-containing heterocycles, it and its derivatives require careful handling.[3][4]
Table 1: Hazard Profile and Safety Considerations
| Hazard Category | Description | Rationale and Recommended Actions |
| Health Hazards | Skin Irritant (Category 2) , Serious Eye Irritant (Category 2A) , Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) .[2][5] | The acidic nature of the carboxylic group and the reactivity of the chlorinated heterocyclic ring can cause localized tissue irritation. Inhalation of dust can irritate the respiratory tract. Action: Always handle within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE) at all times. |
| Chemical Hazards | Reacts with strong bases, strong acids, and strong oxidizing agents.[1][6] | The carboxylic acid group will react exothermically with bases. The imidazopyridine ring can be susceptible to strong oxidizers. Action: Segregate waste from incompatible materials to prevent dangerous reactions in the waste container.[7] |
| Environmental Hazards | Potentially harmful to aquatic life. Halogenated organic compounds can persist in the environment and require specialized disposal. | Improper disposal can lead to the contamination of water and soil.[8] Action: Never dispose of this compound down the drain or in general solid waste. All waste must be treated as hazardous chemical waste. |
Pre-Disposal Planning: Engineering and Personal Protection
Before handling the compound for disposal, a systematic approach to safety is paramount. The following controls are mandatory.
Engineering Controls: The First Line of Defense
All handling of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid, including weighing, transferring, and preparing for disposal, must be conducted within a properly functioning and certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[2][9]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection of appropriate PPE is crucial for preventing personal exposure.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is best practice to consult a manufacturer's glove compatibility chart for specific resistance to chlorinated heterocyclic compounds.[2][10]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2][11] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2][12]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect against skin contact.[9][11]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it is a halogenated organic waste . It must be segregated, collected, and disposed of according to institutional and national regulations.
Workflow for Waste Management
The following diagram outlines the decision-making and operational flow for proper disposal.
Caption: Disposal workflow for 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid.
Step 1: Waste Segregation This is the most critical step. Halogenated waste streams must be kept separate from non-halogenated streams.[13][14] Co-mingling can disrupt the disposal process and may be a regulatory violation.
-
Rationale: High-temperature incineration is the preferred disposal method for halogenated compounds to ensure the complete destruction of the molecule and prevent the formation of highly toxic dioxins and furans.[15] Disposal facilities calibrate their incinerators based on the waste stream's composition, and mixing can lead to inefficient or hazardous combustion.
Step 2: Waste Collection
-
Solid Waste: Collect unused or waste 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid directly into a designated hazardous waste container.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels used for cleanup) must also be placed in the same hazardous waste container.[9]
Step 3: Container Selection and Labeling
-
Container: Use only a container approved by your institution's Environmental Health and Safety (EHS) office. This is typically a sealable, high-density polyethylene (HDPE) container.[7][14]
-
Labeling: The container must be clearly and accurately labeled as soon as the first item of waste is added.[7][9] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid"
-
An accurate list of all contents
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant)
-
Accumulation start date and PI name/lab information
-
Step 4: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from incompatible materials, particularly strong bases and oxidizers.[7] The container must remain closed except when adding waste.
Step 5: Final Disposal Arrange for the collection of the waste container through your institution's EHS office or a licensed professional hazardous waste disposal service.[9] Do not attempt to treat or dispose of the chemical yourself. The standard and accepted final disposal method for this type of compound is high-temperature incineration at a licensed facility.[15][16]
Emergency Procedures: Spill and Exposure Response
Small Spill Response (in a fume hood):
-
Ensure PPE is on.
-
Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Carefully sweep the material into a container.
-
Collect all contaminated materials and place them into your hazardous waste container.
-
Wipe the area with a suitable solvent (e.g., soap and water), and place the cleaning materials in the waste container.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][11][17]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[17]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid, protecting themselves, their colleagues, and the environment.
References
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PubChem. (n.d.). Imidazo[1,2-a]pyridine-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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- Al-Megren, M. I. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%. Retrieved from [Link]
- Pîrnău, A., et al. (2023).
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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ResearchGate. (2025). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
